Technical Documentation Center

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
  • CAS: 1539821-77-6

Core Science & Biosynthesis

Foundational

The Molecular Architecture of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (CAS: 1539821-77-6) represents a highly versatile, multi-valent building block[1]. By combining a central thiazole core with a hydrophobic phenyl ring and a hydrogen-bond-accepting pyrimidine moiety, this compound serves as an ideal precursor for synthesizing targeted therapeutics, including kinase inhibitors, epigenetic modulators, and anti-virulence agents.

As a Senior Application Scientist, I have structured this technical guide to provide a rigorous analysis of this compound’s chemical topology, its mechanistic utility in biological systems, and a self-validating synthetic protocol for its preparation and integration into drug discovery workflows.

Chemical Identity & Topological Analysis

To effectively utilize this building block, one must first understand its physicochemical parameters and spatial geometry. The presence of the carboxylic acid at the C5 position allows for rapid functionalization (e.g., into amides or hydroxamic acids), while the 2-pyrimidyl group acts as a classic bidentate hydrogen-bond acceptor, critical for interacting with kinase hinge regions or metalloenzyme active sites.

Quantitative Physicochemical Properties
PropertyValue
Chemical Name 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
CAS Registry Number 1539821-77-6
Molecular Formula C14H9N3O2S
Molecular Weight 283.31 g/mol
SMILES String O=C(O)c1sc(-c2ncccn2)nc1-c3ccccc3
Hydrogen Bond Donors 1 (Carboxylic -OH)
Hydrogen Bond Acceptors 5 (Pyrimidine N x2, Thiazole N, Carboxylic O x2)
Rotatable Bonds 3
SMILES String Deconstruction

The canonical SMILES string O=C(O)c1sc(-c2ncccn2)nc1-c3ccccc3 elegantly maps the connectivity of the molecule:

  • O=C(O): The C5-linked carboxylic acid, serving as the primary synthetic handle.

  • c1sc(...)nc1: The central thiazole ring. The 1 designates the ring closure between C5 and C4.

  • (-c2ncccn2): The 2-pyrimidinyl substituent attached to the C2 position of the thiazole, flanked by the sulfur and nitrogen atoms.

  • -c3ccccc3: The phenyl group situated at the C4 position, providing critical hydrophobic bulk for binding pocket occupation.

Strategic Utility in Drug Design

The 4-phenylthiazole-5-carboxylic acid architecture is not merely a structural curiosity; it is a proven pharmacophore. The strategic placement of substituents around the thiazole ring dictates its biological target profile:

  • Epigenetic Modulation (HDAC Inhibitors): When the C5 carboxylic acid is converted into a hydroxamic acid, the scaffold acts as a potent Histone Deacetylase (HDAC) inhibitor[2]. The hydroxamate chelates the catalytic zinc ion, while the phenyl and pyrimidine rings interact with the hydrophobic channel and surface recognition domains of the enzyme.

  • GPCR Antagonism: Derivatives of this scaffold have been patented as potent inhibitors of the orexin-1 receptor, demonstrating utility in treating sleep and neurological disorders[3].

  • Anti-Inflammatory Agents: The core structure has been utilized to develop inhibitors that block NF-κB activation, thereby suppressing the release of inflammatory cytokines such as TNF and Interleukin-6[4].

  • Anti-Virulence Factors: Recent structural biology efforts have crystallized the bacterial disulfide oxidoreductase DsbA in complex with substituted 4-phenylthiazole-5-carboxylic acids (e.g., PDB ID: 8uf9), highlighting the scaffold's potential in combating antibiotic-resistant Salmonella and E. coli[5].

Biological Pathway Modulation

To conceptualize the downstream effects of integrating this scaffold into a therapeutic agent, the following diagram maps the causality of HDAC inhibition and subsequent NF-κB modulation—a common pathway targeted by thiazole-based anti-inflammatory drugs.

Pathway Inhibitor Thiazole-5-carboxylic Acid Scaffold HDAC HDAC Enzymes Inhibitor->HDAC Inhibits NFkB NF-κB Complex HDAC->NFkB Modulates Acetylation GeneExp Inflammatory Cytokine Genes NFkB->GeneExp Downregulates Phenotype Reduced Inflammation GeneExp->Phenotype Clinical Outcome

Figure 1: Pharmacological pathway of thiazole-based inhibitors modulating HDAC and NF-κB.

Self-Validating Synthetic Methodology

To ensure scientific integrity, the synthesis of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid must be approached as a self-validating system . This means every step contains an intrinsic analytical checkpoint that dictates whether the process can advance, eliminating downstream failures.

The most robust route is a modified Hantzsch thiazole synthesis.

Phase 1: Cyclocondensation (Thiazole Core Formation)
  • Objective: Construct the ethyl ester precursor.

  • Reagents: Pyrimidine-2-carbothioamide (1.0 eq) and ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.1 eq).

  • Solvent & Conditions: Anhydrous ethanol, reflux for 4-6 hours.

  • Mechanistic Causality: The protic nature of ethanol stabilizes the polar transition state during the initial nucleophilic attack of the thioamide sulfur onto the

    
    -carbon of the haloketone. The elevated temperature (reflux) provides the thermodynamic energy required to drive the subsequent dehydration step, forcing the aromatization of the thiazole ring.
    
  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is only deemed complete when the UV-active thioamide baseline spot disappears. Validate the intermediate via LC-MS (Expected

    
    ). Do not proceed to Phase 2 until mass confirmation is achieved.
    
Phase 2: Saponification (Carboxylic Acid Deprotection)
  • Objective: Hydrolyze the ester to yield the final free acid.

  • Reagents: 2M NaOH (aq) (3.0 eq).

  • Solvent & Conditions: THF/MeOH/H

    
    O (2:1:1), room temperature for 2 hours.
    
  • Mechanistic Causality: The biphasic-like nature of the substrate requires a co-solvent system. THF and MeOH ensure the hydrophobic ethyl ester remains fully solvated, while water delivers the hydroxide nucleophile. Conducting this at room temperature prevents thermally induced decarboxylation of the highly activated C5 position.

  • Validation Checkpoint: Acidify the mixture with 1M HCl to pH 2-3. The product will precipitate due to the loss of the carboxylate charge. Filter and dry under vacuum. Final validation requires

    
    H-NMR (DMSO-
    
    
    
    ): Success is definitively proven by the disappearance of the ethyl quartet/triplet signals and the emergence of a broad singlet at
    
    
    13.0 ppm, corresponding to the carboxylic acid proton.

References

  • Title: Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors Source: ResearchGate / Arkivoc URL: [Link]

  • Title: Therapeutic compounds as inhibitors of the orexin-1 receptor (US10611760B2)
  • Title: Inflammatory cytokine release inhibitor (US8097759B2)
  • Title: 8uf9 - EcDsbA in complex with 2-benzyl-4-phenylthiazole-5-carboxylic acid Source: Protein Data Bank Japan (PDBj) URL: [Link]

Sources

Exploratory

Thermodynamic Stability of Thiazole-Pyrimidine Carboxylic Acid Derivatives: A Comprehensive Guide for Drug Design

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the fusion of electron-rich thiazole and electron-deficient pyrimidine rings creates a highly polarized, privileged scaffold. When functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the fusion of electron-rich thiazole and electron-deficient pyrimidine rings creates a highly polarized, privileged scaffold. When functionalized with a carboxylic acid moiety, these derivatives exhibit potent biological activities ranging from cyclooxygenase (COX-2) inhibition to


-amylase and carbonic anhydrase modulation. However, the developability of these compounds hinges entirely on their thermodynamic stability —spanning intrinsic quantum mechanical stability, solid-state thermal behavior, and the thermodynamics of target binding.

As an Application Scientist overseeing drug developability, I approach thermodynamic stability not as a static property, but as a dynamic continuum. A molecule must be kinetically stable enough to resist premature degradation (e.g., decarboxylation), thermodynamically stable in the solid state for formulation, yet energetically primed to undergo desolvation and bind to a biological target.

G A Thiazole-Pyrimidine Carboxylic Acid B Quantum Mechanics (DFT) HOMO-LUMO Gap A->B Intrinsic Stability C Solid-State Stability (TGA/DSC) A->C Formulation D Binding Thermodynamics (ITC / SPR) A->D Target Affinity E In Vivo Developability B->E C->E D->E

Fig 1. Multidimensional thermodynamic stability workflow for drug developability.

Intrinsic Thermodynamic Stability: A Quantum Mechanical Perspective

The baseline stability of a thiazole-pyrimidine carboxylic acid is governed by its electronic architecture. Density Functional Theory (DFT) is the gold standard for quantifying this, specifically by calculating the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized over the electron-donating motifs (e.g., the thiazole ring or phenyl-amide substituents), while the LUMO is concentrated over the electron-deficient pyrimidine ring or the carboxylic acid group 1[1]. A larger


 indicates higher kinetic stability and lower chemical reactivity, which is crucial for preventing internal electron transfer that leads to auto-oxidation.
Table 1: DFT-Derived Thermodynamic Parameters (B3LYP/6-311++G(d,p))
Derivative ClassHOMO (eV)LUMO (eV)Energy Gap

(eV)
Electrophilicity

(eV)
Pyrimidine-2-amines-5.57-1.943.633.88
Thiazole-carboxamides-5.82-1.704.122.95
Thiazole-pyrimidine hybrids-5.65-1.753.903.40

Data synthesized from recent DFT evaluations of pyrimidine and thiazole hybrids 2[2] and 3[3].

Scientific Insight: We specifically target a


 between 3.5 and 4.5 eV. Molecules with 

eV are often too reactive, acting as pan-assay interference compounds (PAINS) due to redox cycling, while those

eV often lack the necessary electrophilicity to engage in transient covalent interactions with target residues.

Solid-State Thermal Stability and Formulation

For a drug to be viable, it must survive the thermodynamic stresses of milling, granulation, and long-term storage. The carboxylic acid moiety is particularly susceptible to thermal decarboxylation. Thermal decomposition of uncoordinated thiazole-pyrimidine ligands typically begins between 175 °C and 200 °C, characterized by the fragmentation of the organic ligand 4[4].

Protocol 1: Self-Validating Thermal Analysis (DSC/TGA)

To accurately map the thermodynamic landscape of a new polymorph, we utilize a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow.

  • System Validation (Crucial Step): Prior to sample analysis, run an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Causality: This validates both the temperature calibration and the cell constant. If the
    
    
    deviates by >1%, the sensor is contaminated, and subsequent thermodynamic integration will be invalid.
  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the crystalline compound into a Tzero aluminum pan. Use a pinhole lid. Causality: A hermetically sealed pan will trap volatile degradants (like

    
     from decarboxylation), artificially increasing internal pressure and shifting the melting point (
    
    
    
    ) to higher temperatures via the Clausius-Clapeyron effect.
  • Purge Environment: Utilize high-purity Nitrogen at 50 mL/min. Causality: This sweeps away evolved gases and prevents oxidative exothermic events from masking endothermic melting transitions.

  • Thermal Program: Heat at 10 °C/min from 25 °C to 300 °C. Causality: A 10 °C/min rate provides the optimal thermodynamic balance—fast enough to generate a strong heat flow signal (

    
    ), but slow enough to resolve closely spaced polymorphic transitions (e.g., enantiotropic solid-solid transitions).
    

Binding Thermodynamics: The Role of the Carboxylic Acid

The true utility of the thiazole-pyrimidine carboxylic acid scaffold lies in its target binding thermodynamics. The carboxylic acid is almost entirely deprotonated at physiological pH (pKa ~ 3.5–4.5), providing a massive enthalpic driving force (


) via salt bridge formation with basic amino acids (Lys, Arg) in the target pocket.

However, if the carboxylic acid leads to idiosyncratic toxicity (e.g., via acyl glucuronidation), bioisosteric replacement (such as a tetrazole) is required. The tetrazole maintains the acidic proton and negative charge but projects it 1.5 Å further from the aryl ring, often enhancing binding entropy (


) by displacing deep-pocket water molecules more effectively 5[5].

Pathway N1 Free Ligand (Aqueous) N2 Desolvation (ΔH > 0, ΔS > 0) N1->N2 N3 Conformational Restriction (ΔS < 0) N2->N3 N4 H-Bonding & Salt Bridges (ΔH << 0) N3->N4 N5 Bound Complex (ΔG < 0) N4->N5

Fig 2. Thermodynamic cycle of thiazole-pyrimidine carboxylic acid target binding.

Table 2: Binding Thermodynamics of Thiazole-Pyrimidine Hybrids
Target EnzymeLigand Feature

(kcal/mol)
Primary InteractionRef
Cyclooxygenase-2 (COX-2)Pyrimidine-thiol-8.9 to -9.2H-bonding (Arg120)[2]

-Amylase
Thiazole-pyrimidine-10.5 to -10.6Hydrophobic & Salt Bridge[3]
Carbonic Anhydrase (hCA-II)Carboxylic acid-9.8

Coordination
[6]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

To isolate the enthalpic (


) and entropic (

) contributions of the carboxylic acid moiety, ITC is employed.
  • Buffer Matching (The Zero-Tolerance Rule): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the ligand exclusively in the final dialysate. If DMSO is required for ligand solubility, add the exact same volumetric percentage of DMSO (e.g., 2.00%) to the protein solution. Causality: A mismatch of even 0.05% DMSO between the syringe and cell will generate a massive heat of dilution artifact, completely masking the nanomolar heat of binding.

  • Titration Parameters: Load the protein (10–20

    
    M) into the sample cell and the ligand (100–200 
    
    
    
    M) into the syringe.
  • Injection Sequence: Program an initial 0.5

    
    L "dummy" injection, followed by 19 injections of 2.0 
    
    
    
    L, spaced 120 seconds apart. Causality: The dummy injection is discarded during data analysis because mechanical backlash in the syringe gear assembly causes the first injection volume to be highly inaccurate. The 120-second spacing ensures the heat flow returns to a flat baseline, allowing accurate integration of the area under the curve (AUC).
  • Validation via c-Value: Calculate the Wiseman

    
    -value (
    
    
    
    ). The protocol is only valid if
    
    
    . If
    
    
    , the curve is too flat to determine
    
    
    ; if
    
    
    , the curve is a step-function, yielding
    
    
    but obscuring the binding affinity.

Conclusion

The thermodynamic stability of thiazole-pyrimidine carboxylic acid derivatives is a delicate balance of quantum electronic distribution, solid-state crystal packing, and desolvation penalties during target engagement. By rigorously applying DFT calculations, strictly controlled thermal analysis, and artifact-free ITC, drug development professionals can confidently advance these privileged scaffolds from the bench to the clinic, mitigating risks associated with premature degradation or poor target residence time.

References

  • Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. World Journal of Advanced Research and Reviews. 2

  • An ultrasound-assisted synthesis of novel Thiazole-pyrimidine hybrids: in-vitro PPA enzyme inhibition, DFT analysis, Molecular docking, MD simulation. ResearchGate. 3

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One / ResearchGate. 1

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC / NIH. 5

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC / NIH. 4

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. 6

Sources

Foundational

Pharmacological Profiling of the 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 4-Phenyl-2-(pyrimidin-2-yl)thiazole-5-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 4-Phenyl-2-(pyrimidin-2-yl)thiazole-5-carboxylic acid (CAS: 1539821-77-6) represents a highly versatile, multi-target pharmacophore[1]. While primarily utilized as a chemical building block rather than a standalone therapeutic, its unique structural topology—combining a pyrimidine hinge-binder, a rigid thiazole core, a hydrophobic phenyl ring, and a derivatizable carboxylic acid—makes it an exceptional starting point for synthesizing libraries targeting kinases, metabolic enzymes, and inflammatory pathways.

This technical guide deconstructs the mechanistic rationale behind this scaffold, synthesizes current biological activity data of its derivatives, and provides self-validating experimental workflows for researchers aiming to exploit this molecule in hit-to-lead campaigns.

Pharmacophore Architecture & Mechanistic Rationale

The biological promiscuity and potency of the 4-phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid scaffold stem from its modular architecture. Each moiety serves a distinct physicochemical purpose in target engagement:

  • The 2-(Pyrimidin-2-yl) Motif (Hinge Binder): The nitrogen atoms within the pyrimidine ring act as potent hydrogen-bond acceptors. In kinase targets (e.g., PI3K, EGFR, CDK5), this moiety mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain[2].

  • The Thiazole Core (Rigid Linker): The planar, electron-rich thiazole ring restricts the conformational flexibility of the molecule. This reduces the entropic penalty upon binding and precisely vectors the C4 and C5 substituents into their respective binding pockets[3].

  • The 4-Phenyl Group (Hydrophobic Anchor): This aromatic ring occupies lipophilic pockets adjacent to the active site. In xanthine oxidase (XO) inhibitors, it engages in

    
     stacking with phenylalanine residues in the hydrophobic channel[4].
    
  • The 5-Carboxylic Acid (Electrostatic/Derivatization Handle): As a free acid, it serves as a bioisostere for the active pharmacophore in febuxostat, forming critical salt bridges with arginine residues in the XO active site[4]. Alternatively, it serves as the primary synthetic handle for amidation or esterification to improve cell permeability and target intracellular kinases[2].

Pharmacophore Scaffold CAS 1539821-77-6 Core Scaffold Pyrimidine 2-Pyrimidyl Ring (ATP Hinge Binder) Scaffold->Pyrimidine Thiazole Thiazole Core (Planar Vectoring) Scaffold->Thiazole Phenyl 4-Phenyl Ring (Hydrophobic Anchor) Scaffold->Phenyl Carboxyl 5-Carboxylic Acid (Electrostatic/Amidation) Scaffold->Carboxyl

Fig 1. Structural deconstruction and functional mapping of the thiazole scaffold.

Primary Biological Targets & Activity Profiles

Kinase Inhibition (PI3K/mTOR & EGFR)

Derivatives of the thiazole-pyrimidine scaffold have shown profound efficacy as dual PI3K/mTOR and EGFR inhibitors. When the 5-carboxylic acid is converted into complex amides or hybridized with coumarin derivatives, the resulting compounds exhibit potent cytotoxicity against human cancer cell lines. For instance, specific 4-methylthiazole-5-carboxylate derivatives have demonstrated IC50 values as low as 5.9 µM against HCT cancerous cells, outperforming standard chemotherapeutics like doxorubicin in specific assays[2]. The pyrimidine ring is essential here, as it establishes the primary hydrogen bonds with the kinase hinge region[2].

Xanthine Oxidase (XO) Inhibition

The free carboxylic acid form of this scaffold is a structural analogue of febuxostat, a blockbuster drug for gout[4]. The incorporation of a strong electron-withdrawing group or a pyrimidine ring on the thiazole core modulates the electron density, enhancing the binding affinity to the molybdenum-pterin center of XO[4].

Anti-inflammatory & Antiviral Activity

Thiazole derivatives are well-documented for their ability to dual-inhibit NF-kB and AP-1 mediated transcriptional activation, with some derivatives achieving IC50 values in the low millimolar to micromolar range[3]. Furthermore, structurally related quinoxalinone-thiazole hybrids have been identified as potent non-nucleoside inhibitors of the Hepatitis C Virus (HCV), indicating the scaffold's utility in antiviral drug design[4].

Quantitative Data Summary

The following table synthesizes the biological activity of closely related thiazole-pyrimidine and thiazole-5-carboxylic acid derivatives to benchmark the expected potency of libraries generated from CAS 1539821-77-6.

Compound Class / AnalogPrimary Target / AssayIC50 / PotencyReference
4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazoleAromatase Inhibition0.42 nM[4]
3,4-dimethylthiazole-5-carboxylate derivative (6b)HCT Cell Line (Cytotoxicity)5.9 µM[2]
4-methylthiazole-5-carboxylate derivative (6a)HepG2 Cell Line (Cytotoxicity)6.4 µM[2]
2-(2,4-disubstituted-thiazole-5-yl) derivativeNF-kB / AP-1 Dual Inhibition3.3 mM[3]
Thiazole-5-carboxylic acid derivativesXanthine OxidaseComparable to Febuxostat[4]

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems . They include intrinsic quality control steps to prevent false positives, a common issue when screening highly conjugated heterocyclic systems.

Protocol 1: Library Generation via EDC/HOBt Amidation

Rationale: The conversion of the 5-carboxylic acid to an amide is required to target intracellular kinases. We utilize EDC/HOBt coupling rather than acyl chloride formation to prevent the degradation of the electron-rich pyrimidine ring and to suppress the racemization of chiral amine inputs.

  • Activation: Dissolve 1.0 eq of 4-Phenyl-2-(pyrimidin-2-yl)thiazole-5-carboxylic acid in anhydrous DMF under inert N2 atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at room temperature.

    • Causality: HOBt forms a stable, active ester intermediate, preventing the formation of inactive N-acylureas that commonly occur when using EDC alone.

  • Coupling: Add 1.1 eq of the target amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge HCl, ensuring the amine remains in its reactive free-base form without participating in unwanted side reactions.

  • Validation (Self-Correction): Purify via preparative HPLC. Before proceeding to biological assays, validate the product using LC-MS and 1H-NMR. Requirement: Purity must strictly exceed 95% to ensure that observed biological activity is not driven by unreacted starting materials.

Protocol 2: Orthogonal Screening - TR-FRET Kinase Assay (PI3K/mTOR)

Rationale: Thiazole-pyrimidine systems often exhibit intrinsic auto-fluorescence in the blue/green spectrum (350-450 nm). Standard fluorescence assays are highly prone to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (50-100 µs) before signal acquisition, allowing short-lived compound auto-fluorescence to decay, thereby isolating the specific emission of the long-lived lanthanide fluorophore.

  • Incubation: In a 384-well plate, incubate the recombinant kinase (e.g., PI3K

    
    ), ATP (at its 
    
    
    
    value), lipid substrate, and the synthesized thiazole inhibitor (serial dilution from 10 µM to 0.1 nM) for 60 minutes at 25°C.
  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and a ULight-labeled tracer.

  • Validation (Quality Control):

    • Positive Control: Include a known inhibitor (e.g., Wortmannin) to validate assay sensitivity.

    • Z'-Factor Calculation: Calculate the Z'-factor using positive and negative control wells. The assay is only deemed valid and self-consistent if

      
      .
      

PI3K_mTOR_Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K Activation RTK->PI3K AKT AKT Phosphorylation PI3K->AKT mTOR mTORC1 Complex AKT->mTOR Inhibitor Thiazole-5-carboxamide Derivatives Inhibitor->PI3K Inhibitor->mTOR

Fig 2. Dual inhibition mechanism of thiazole-5-carboxamide derivatives on the PI3K/mTOR cascade.

Protocol 3: Xanthine Oxidase (XO) Inhibition Assay

Rationale: To evaluate the free carboxylic acid scaffold as an anti-gout agent, we monitor the enzymatic conversion of xanthine to uric acid. Uric acid strongly absorbs at 295 nm, whereas xanthine does not, allowing for precise kinetic tracking.

  • Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Add 0.1 U/mL of bovine milk xanthine oxidase and the thiazole inhibitor. Pre-incubate for 15 minutes at 37°C.

  • Initiation: Initiate the reaction by adding 50 µM xanthine substrate.

  • Kinetic Measurement: Monitor the linear increase in absorbance at 295 nm over 5 minutes using a UV-Vis microplate reader.

  • Validation (Counter-Screening): Use Febuxostat as the reference standard. To ensure the compound is not a Pan-Assay Interference Compound (PAIN) acting via protein denaturation, run a counter-screen against a structurally unrelated enzyme (e.g., malate dehydrogenase). Activity should remain unaffected in the counter-screen.

Conclusion & Future Perspectives

The 4-Phenyl-2-(pyrimidin-2-yl)thiazole-5-carboxylic acid scaffold is a remarkably efficient starting point for rational drug design. By leveraging the pyrimidine ring for hinge-binding, the thiazole core for rigid vectoring, and the carboxylic acid for modular derivatization, researchers can rapidly generate focused libraries targeting a spectrum of diseases, from oncology (PI3K/mTOR)[2] to metabolic disorders (Xanthine Oxidase)[4]. Future optimization should focus on structure-based drug design (SBDD) utilizing X-ray crystallography to fine-tune the C4-phenyl substitutions, maximizing selectivity profiles against off-target kinases.

References

  • [1] BLD Pharm. 1301738-68-0 | 4-Phenyl-2-(pyridin-2-yl)thiazole-5-carboxylic acid. Available at:

  • [3] IT Medical Team. Diverse biological activities of Thiazoles: A Retrospect. Available at:

  • [4] Science.gov. Electron-withdrawing thiazole derivatives: Topics by Science.gov. Available at:

  • [2] National Institutes of Health (PMC). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. Available at:

Sources

Exploratory

Solubility profile of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid in organic solvents

Title: Solubility Profiling of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid: A Strategic Technical Framework Executive Summary Compound: 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid CAS: 1965305-01-4 Molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profiling of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid: A Strategic Technical Framework

Executive Summary

Compound: 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid CAS: 1965305-01-4 Molecular Formula: C₁₄H₉N₃O₂S Molecular Weight: 283.31 g/mol [1]

This technical guide outlines the solubility landscape and characterization protocols for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.[1] Often utilized as a scaffold for xanthine oxidase inhibitors (analogous to Febuxostat intermediates) and other bioactive agents, its solubility profile is a determinant factor in purification efficiency, co-crystal screening, and bioavailability optimization.[1]

Given the proprietary nature of specific industrial datasets, this guide synthesizes predictive structural analysis with a rigorous experimental validation framework . It is designed to empower researchers to generate high-fidelity solubility data necessary for thermodynamic modeling and process scale-up.[1]

Chemical Profile & Structural Determinants

To understand the solubility behavior, we must first deconstruct the molecule's physicochemical properties.[1]

  • The Thiazole Core: Provides aromatic stability but limited hydrophilicity.[1]

  • The Carboxylic Acid (-COOH) at C5: This is the primary "solubility handle."[1] It introduces pH-dependent solubility (pKa ≈ 3.5–4.[1]5) and the capacity for strong intermolecular hydrogen bonding (dimerization), which typically increases the melting point and lattice energy, resisting dissolution in non-polar solvents.[1]

  • The 2-Pyrimidyl & 4-Phenyl Groups: These planar aromatic systems significantly increase

    
     stacking interactions in the crystal lattice.[1] This stacking often results in "brick-dust" insolubility—high melting point solids that are difficult to dissolve in standard organic solvents without thermal energy or disruption of the lattice.[1]
    
Predicted Solubility Landscape
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh Dipole-dipole interactions disrupt lattice energy; excellent for stock solutions.[1]
Lower Alcohols Methanol, EthanolModerate H-bonding capability matches the -COOH group; solubility likely increases significantly with temperature (

).[1]
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate Useful for crystallization/antisolvent precipitation; limited ability to break acid dimers.[1]
Non-Polar Hexane, TolueneVery Low Lack of H-bonding capability; high energy penalty for cavity formation.[1]
Aqueous Water (pH < pKa)Insoluble The neutral acid is hydrophobic.[1]
Aqueous (Basic) Water (pH > pKa)High Deprotonation forms the carboxylate salt, drastically increasing hydration.[1]

Experimental Methodology: Determination of Solid-Liquid Equilibrium

Protocol: Saturation Shake-Flask Method
  • Preparation: Excess solid solute (approx. 50-100 mg) is added to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: The suspension is agitated in a temperature-controlled orbital shaker (e.g., at 298.15 K, 303.15 K, etc.) for 24–48 hours.

    • Critical Check: Ensure solid phase is always present.[1] If the solid dissolves completely, add more.[1]

  • Clarification: The saturated solution is filtered through a 0.45 µm PTFE syringe filter (pre-heated to the equilibrium temperature to prevent precipitation).

  • Dilution: An aliquot of the filtrate is diluted with the mobile phase to fit within the linear calibration range.[1]

  • Quantification: Analyze via HPLC.

HPLC Method Parameters (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient or Isocratic (e.g., 60:40).[1]

  • Detection: UV at

    
     (typically 250–280 nm for thiazoles; determine via UV-Vis scan).[1]
    
  • Flow Rate: 1.0 mL/min.[1]

Workflow Visualization

SolubilityWorkflow Start Excess Solid + Solvent Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration T = const Sampling Sampling & Filtration (Isothermal) Equilibration->Sampling Check Solid Presence Analysis Quantification (HPLC-UV) Sampling->Analysis Dilution Data Mole Fraction (x) Calculation Analysis->Data Calibration Curve

Figure 1: Standardized workflow for Solid-Liquid Equilibrium (SLE) determination.

Thermodynamic Modeling & Analysis

Once experimental data is gathered, it must be modeled to determine thermodynamic parameters (Enthalpy


, Entropy 

).[1] This is crucial for process engineering (e.g., cooling crystallization design).[1]
The Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility with temperature in organic solvents.[1]



  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via regression analysis.
    
Thermodynamic Parameters Calculation

Using the Van't Hoff analysis (assuming linear dependence over a short range):


[1]
  • Positive

    
    :  Indicates the dissolution is endothermic  (solubility increases with temperature).[1] This is expected for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid due to the energy required to break the crystal lattice.[1]
    
  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    
    .[1] A positive
    
    
    implies the process is not spontaneous without driving forces (like mixing entropy), explaining low solubility in poor solvents.[1]

Process Application: Purification Strategy

Based on the structural solubility profile, the following purification strategies are recommended for this intermediate:

  • Recrystallization:

    • Solvent System:Ethanol/Water or DMF/Water .[1]

    • Mechanism:[1][2] Dissolve the crude acid in hot Ethanol or DMF (where solubility is high).[1] Slowly add Water (antisolvent) or cool the solution.[1] The hydrophobic phenyl-thiazole core will drive precipitation while impurities remain in the mother liquor.[1]

  • Acid-Base Precipitation:

    • Dissolve the solid in dilute NaOH (forms the sodium salt, highly soluble).[1]

    • Filter to remove non-acidic impurities.[1]

    • Re-acidify with HCl to pH 2-3 to precipitate the pure carboxylic acid.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135432655, 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid. Retrieved from [Link][1]

  • Shakeel, F., et al. (2014).Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Molecular Liquids.
  • Jouyban, A. (2008).Review of the pharmaceutical solubility studies in various solvents.

Sources

Foundational

Potential Pharmaceutical Applications of 2-(2-pyrimidyl)thiazole Scaffolds

This guide details the technical landscape of 2-(2-pyrimidyl)thiazole scaffolds , a privileged bicyclic heteroaromatic system. It distinguishes between the strict scaffold (direct C2–C2 linkage) and the pharmacophore-exp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical landscape of 2-(2-pyrimidyl)thiazole scaffolds , a privileged bicyclic heteroaromatic system. It distinguishes between the strict scaffold (direct C2–C2 linkage) and the pharmacophore-expanded scaffold (amino-linked), both of which are critical in modern kinase inhibitor design.

Executive Summary & Chemical Architecture

The 2-(2-pyrimidyl)thiazole scaffold represents a "privileged structure" in medicinal chemistry, defined by the covalent linkage of a 1,3-thiazole ring at its C2 position to the C2 position of a 1,3-pyrimidine ring. This bi-heteroaryl system is isosteric with bi-phenyl and bi-pyridyl systems but offers superior physicochemical properties, including:

  • Enhanced Solubility: The presence of three nitrogen atoms increases polarity and aqueous solubility compared to bi-phenyl analogs.

  • Hydrogen Bonding Potential: The thiazole sulfur and pyrimidine nitrogens serve as versatile acceptors/donors for interacting with biological targets (e.g., kinase hinge regions).

  • Metabolic Stability: The electron-deficient nature of the pyrimidine ring reduces susceptibility to oxidative metabolism at that site.

Structural Classification
ClassStructure DescriptionPrimary Pharmaceutical Application
Type I (Direct Link) Direct C–C bond between Thiazole-C2 and Pyrimidine-C2.Emerging: Novel antimicrobial agents, adenosine receptor antagonists.[1]
Type II (Amino-Linked) Linked via an exocyclic nitrogen (–NH–) at C2.Established: Kinase inhibitors (e.g., Dasatinib analogues, CDK4/6 inhibitors).[2]

Therapeutic Applications & Mechanisms[1][3]

A. Kinase Inhibition (Oncology)

The most significant application of this scaffold is in the inhibition of protein kinases, particularly Cyclin-Dependent Kinases (CDK4/6) and Src family kinases .

  • Mechanism of Action: These scaffolds act as ATP-competitive inhibitors . The planar bi-heteroaryl system mimics the adenine ring of ATP.

    • The thiazole nitrogen often accepts a hydrogen bond from the backbone NH of the kinase "hinge" region.

    • The pyrimidine ring occupies the hydrophobic pocket, positioning substituents to interact with the "gatekeeper" residue.

  • Case Study (CDK4/6): In the cell cycle, CDK4/6 complexes with Cyclin D to phosphorylate Retinoblastoma protein (Rb). Inhibition prevents Rb phosphorylation, arresting cells in the G1 phase—a critical mechanism for treating HR+ breast cancer.

B. Antimicrobial Activity (Infectious Diseases)

Derivatives of 2-(2-pyrimidyl)thiazole have shown potent broad-spectrum activity against multidrug-resistant (MDR) pathogens.

  • Antibacterial: Effective against S. aureus (MRSA) and E. coli. The mechanism involves inhibition of DNA gyrase B , where the scaffold stabilizes the enzyme-DNA cleavable complex.

  • Antifungal: Activity against C. albicans by inhibiting lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in the fungal cell membrane.

C. Adenosine Receptor Antagonism (Neurology)

The scaffold serves as a core for A2A adenosine receptor inverse agonists , which have potential in treating Parkinson's disease. The rigid C2–C2 linkage locks the conformation, reducing the entropic penalty of binding to the G-protein coupled receptor (GPCR).

Synthetic Methodologies

Protocol A: The Hantzsch Thiazole Synthesis (Direct Linkage)

This is the gold-standard method for constructing the Type I scaffold. It involves the cyclocondensation of a pyrimidine-2-carbothioamide with an α-haloketone .

Reaction Scheme: Pyrimidine-2-C(=S)NH2 + R-CO-CH(X)-R' → 2-(2-pyrimidyl)thiazole

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve pyrimidine-2-carbothioamide (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Addition: Add the appropriate α-bromoketone (1.1 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to 0°C. A hydrobromide salt of the product will often precipitate.

  • Neutralization: Filter the solid and suspend it in water. Neutralize with 10% NaHCO₃ or NH₄OH to pH 8 to liberate the free base.

  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.

Protocol B: Green One-Pot Synthesis (Nanocatalysis)

For high-throughput library generation, a multicomponent reaction using a reusable catalyst is preferred.

  • Reagents: Pyrimidine-2-carbonitrile + Cysteine derivative + Aldehyde.

  • Catalyst: NiFe₂O₄ nanoparticles (5 mol%).

  • Conditions: Ethanol:Water (1:1), 70°C, 30-60 mins.

  • Advantage: Eliminates the need for lachrymatory α-haloketones.

Experimental Validation: Kinase Selectivity Assay

To validate the pharmaceutical potential, the following protocol measures inhibitory potency (IC₅₀).

Assay Type: Radiometric ³³P-ATP Kinase Assay.

  • Buffer Prep: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

  • Enzyme Mix: Dilute recombinant CDK4/Cyclin D1 complex to 5 nM in buffer.

  • Substrate: Use Rb-peptide (amino acids 773–928) at 2 µM.

  • Compound Addition: Add the 2-(2-pyrimidyl)thiazole derivative (dissolved in DMSO) in a 10-point dose-response series.

  • Reaction Start: Initiate by adding a mix of cold ATP (10 µM) and [γ-³³P]ATP (10 µCi/mL).

  • Incubation: Incubate at room temperature for 40 minutes.

  • Termination: Spot 10 µL of reaction onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot dose-response curves to determine IC₅₀ using non-linear regression (GraphPad Prism).

Visualization of Signaling & Synthesis[4]

Diagram 1: CDK4/6 Cell Cycle Regulation Pathway

This diagram illustrates the biological context where these inhibitors function, specifically blocking the G1-to-S phase transition.

CDK4_Pathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Upregulates Complex Cyclin D - CDK4/6 Complex CyclinD->Complex Binds CDK4_6 CDK4/6 Kinase CDK4_6->Complex Binds Inhibitor 2-(2-pyrimidyl)thiazole Inhibitor Inhibitor->CDK4_6  Blocks ATP Binding Rb Rb Protein (Hypophosphorylated) Complex->Rb Phosphorylates Rb_P Rb-P (Hyperphosphorylated) Rb->Rb_P Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters (Inhibits) Rb_P->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription

Caption: Mechanism of Action: The scaffold inhibits CDK4/6, preventing Rb phosphorylation and arresting the cell cycle at G1.

Diagram 2: Hantzsch Synthesis of 2-(2-pyrimidyl)thiazole

A logical flow of the synthetic strategy described in Protocol A.

Hantzsch_Synthesis Thioamide Pyrimidine-2- carbothioamide Intermed S-Alkylation Intermediate Thioamide->Intermed Ethanol, RT Haloketone alpha-Haloketone (R-CO-CH2-Br) Haloketone->Intermed Cyclization Cyclodehydration (- H2O, - HBr) Intermed->Cyclization Reflux, 4h Product 2-(2-pyrimidyl)thiazole Scaffold Cyclization->Product NaHCO3 Workup

Caption: Synthetic Route: The Hantzsch condensation provides a direct, high-yield path to the target scaffold.[3]

References

  • Solomon Tadesse et al. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates."[2] Journal of Medicinal Chemistry, 2017.[2] Link

  • Das, J. et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib." Journal of Medicinal Chemistry, 2006. Link

  • BenchChem Protocols. "Application Notes and Protocols: Hantzsch Thiazole Synthesis." BenchChem, 2025. Link

  • Venu Prasad, K.D. et al. "Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies." Journal of Molecular Structure, 2021.[4] Link

  • Mishra, C.B. et al. "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents." Current Topics in Medicinal Chemistry, 2020. Link

Sources

Exploratory

Crystal Structure Analysis of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid: A Technical Guide

Topic: Crystal Structure Analysis of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, Crystallographers Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, Crystallographers

Executive Summary & Structural Significance

The structural elucidation of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid represents a critical checkpoint in the development of thiazole-based pharmacophores. This scaffold—characterized by a central thiazole core flanked by a lipophilic phenyl group, a polar pyrimidine moiety, and an acidic carboxylate—is frequently interrogated for kinase inhibition (e.g., CDK9, SRC) and xanthine oxidase inhibition.

This guide provides a rigorous protocol for the crystallogenesis, diffraction analysis, and supramolecular interpretation of this specific chemical entity. Unlike simple planar heterocycles, this molecule exhibits significant steric strain between the C4-phenyl and C5-carboxylate groups, driving non-planar conformers that critically influence bioavailability and active-site binding.

Crystallogenesis & Experimental Design

Objective: Obtain single crystals suitable for high-resolution X-ray diffraction (XRD) capable of resolving hydrogen atom positions on the carboxylic acid.

Solvent Selection Strategy

The solubility profile of 2,4-disubstituted thiazole-5-carboxylic acids is dominated by the strong intermolecular hydrogen bonding of the carboxylic acid dimer.

  • Primary Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Anti-solvents: Ethanol, Acetonitrile, Water.

Recommended Protocol: Slow Evaporation vs. Vapor Diffusion For this specific steric arrangement, Solvent Vapor Diffusion is superior to evaporation, as it minimizes kinetic trapping of amorphous aggregates.

Protocol 1: The "Sitting Drop" Vapor Diffusion

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of DMF. Heat gently to 40°C if necessary to ensure monodispersity.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove nucleation sites.

  • Setup: Place the solution in an inner vial. Place the inner vial inside a larger jar containing 10 mL of Ethanol (anti-solvent).

  • Equilibration: Seal tightly. Allow to stand at 20°C for 7–14 days. The slow diffusion of EtOH into DMF lowers solubility gradually, promoting the growth of prismatic crystals.

Diffraction Data Collection Parameters
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from Sulfur atoms in the thiazole ring.

  • Temperature: Data must be collected at 100 K (Cryogenic) . Room temperature collection often results in high thermal motion of the C4-phenyl ring, obscuring the precise torsion angle determination.

Structural Elucidation & Conformational Analysis

Core Directive: The analysis must move beyond connectivity to define the energetics of the solid state.

The Thiazole Core & Substituent Torsion

The central 1,3-thiazole ring is planar. However, the substituents define the molecule's "active shape."

  • C4-Phenyl Twist: Due to steric repulsion between the ortho-hydrogens of the phenyl ring and the oxygen atoms of the C5-carboxylate (or the C5-carbonyl carbon), the phenyl ring cannot be coplanar with the thiazole.

    • Expected Torsion Angle (C5-C4-C1'-C2'):35° – 55° .

    • Significance: This twist disrupts conjugation, isolating the phenyl π-system from the thiazole, which affects UV-Vis absorption and lipophilicity.

  • C2-Pyrimidyl Orientation: The bond between C2 (thiazole) and the pyrimidine ring allows for rotation. However, an intramolecular N...S interaction or N...H interaction often locks this into a near-planar conformation.

    • Expected Torsion Angle: < 10° (Near Coplanar).

Supramolecular Architecture: The Carboxylic Acid Dimer

In the solid state, 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid invariably forms centrosymmetric dimers. This is the dominant energetic driver of the crystal lattice.

  • Motif:

    
     graph set.
    
  • Mechanism: Two molecules interact via reciprocal O–H···O hydrogen bonds between their carboxylic acid groups.

  • Distance: The O···O separation is typically 2.60 – 2.65 Å , indicating a strong hydrogen bond.

Secondary Interactions (Pi-Stacking)

While the H-bond dimer anchors the structure, the packing is stabilized by


 stacking interactions.
  • Interaction Type: Face-to-Face or Offset-Stacking.

  • Participants: The electron-deficient pyrimidine ring of one molecule often stacks with the electron-rich thiazole or phenyl ring of an adjacent layer.

  • Centroid-Centroid Distance: 3.6 – 3.9 Å.

Visualizing the Structural Logic

The following diagrams illustrate the workflow for structure solution and the hierarchy of intermolecular forces governing the crystal lattice.

Figure 1: Crystallography Workflow & Logic

Caption: Step-by-step decision tree for solving the crystal structure of thiazole derivatives.

CrystalWorkflow Start Compound Synthesis Solubility Solubility Screen (DMF/DMSO vs EtOH) Start->Solubility Growth Vapor Diffusion (7-14 Days) Solubility->Growth Select Solvent System Check Microscopy Check (Birefringence) Growth->Check Check->Solubility Amorphous/Twinning XRD X-Ray Diffraction (Mo-Kα, 100K) Check->XRD Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (Anisotropic, H-atoms) Solve->Refine

Figure 2: Interaction Hierarchy Map

Caption: Energetic ranking of intermolecular forces stabilizing the 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid lattice.

Interactions Molecule 4-Phenyl-2-(2-pyrimidyl) thiazole-5-COOH Primary Primary Interaction Strong H-Bond (COOH Dimer) Molecule->Primary Dimerization (R2,2(8)) Secondary Secondary Interaction Pi-Pi Stacking (Pyrimidyl-Phenyl) Primary->Secondary Layer Formation Tertiary Tertiary Interaction C-H...N / C-H...O (Weak) Secondary->Tertiary Packing Stabilization Lattice Stable Crystal Lattice (P21/c or P-1) Tertiary->Lattice

Quantitative Data Summary (Expected Values)

Based on structural analogs (e.g., Febuxostat intermediates, 2-arylthiazoles), the following geometric parameters serve as the validation standard for a successful refinement.

ParameterDescriptionExpected RangeStructural Implication
Space Group Symmetry of packing

(Monoclinic) or

(Triclinic)
Most common for centrosymmetric dimers.
C5–COOH Bond Bond Length1.48 – 1.50 ÅSingle bond character; conjugation with thiazole.
C=O vs C-OH Carboxyl DistinctionsC=O: ~1.21 Å C-OH: ~1.30 ÅDistinct lengths confirm protonation state (neutral acid).

Torsion (Thiazole-Phenyl)

Non-planar due to steric clash with COOH.

Torsion (Thiazole-Pyrimidyl)

Near planar due to conjugation and lack of steric bulk.
H-Bond Dimer Interaction (

)

Å
Strong interaction driving crystallization.

Spectroscopic Validation

To ensure the crystal structure represents the bulk material, the single-crystal data must be corroborated with solid-state spectroscopy.

  • FT-IR Spectroscopy:

    • Look for the O-H stretch as a broad band centered around 2500–3000 cm⁻¹ (characteristic of carboxylic acid dimers).

    • C=O stretch: Sharp peak at 1680–1700 cm⁻¹ . If the structure were a zwitterion or salt, this would shift to 1550–1600 cm⁻¹ (carboxylate antisymmetric stretch).

  • Powder X-Ray Diffraction (PXRD):

    • Simulate the PXRD pattern from the single-crystal .CIF file (using Mercury or OLEX2).

    • Compare with the experimental PXRD of the bulk powder. A match confirms phase purity.

References

  • Grover, G. et al. (2025). Synthesis and Crystal Structure of Methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. ResearchGate. Link

  • Shao, H. et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.[1] Link

  • Meundaeng, N. et al. (2017). Copper coordination polymers constructed from thiazole-5-carboxylic acid: Synthesis, crystal structures, and structural transformation.[2] Journal of Solid State Chemistry.[2] Link[2]

  • PubChem. 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid (Structural Analog Data). National Library of Medicine. Link

Sources

Foundational

Toxicity and safety data for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

Technical Monograph: 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid Safety, Toxicity, and Handling Protocols for Research Applications Executive Summary & Compound Identification Compound: 4-Phenyl-2-(2-pyrimidyl)thi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid Safety, Toxicity, and Handling Protocols for Research Applications

Executive Summary & Compound Identification

Compound: 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid CAS Number: 1539821-77-6 Molecular Formula: C₁₄H₉N₃O₂S Molecular Weight: 283.30 g/mol

This guide serves as a critical operational manual for researchers utilizing 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid . While primarily a pharmaceutical intermediate, its structural motif—a thiazole core flanked by a phenyl group and a pyrimidine ring—is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition (e.g., CDK, GSK-3β) and antibacterial activity (e.g., DNA gyrase inhibition).

Due to the limited availability of chronic in vivo toxicity data for this specific CAS entry, this monograph synthesizes Structure-Activity Relationship (SAR) insights, GHS Hazard Classifications , and predictive toxicology to establish a robust safety framework.

Physicochemical Profile & Biological Context

To handle this compound safely, one must understand its behavior in solution and biological systems.

PropertyValue / DescriptionImplications for Safety
Physical State Solid (Powder)Inhalation hazard (dust).
Solubility Low in Water; High in DMSO/DMFRequires organic solvents for stock solutions; DMSO enhances skin permeability.
LogP (Predicted) ~2.8 – 3.2Moderate lipophilicity; potential for cell membrane penetration.
pKa (Acid) ~3.5 – 4.5 (Carboxylic acid)Ionized at physiological pH; likely restricted CNS penetration unless esterified.
Structural Alerts Thiazole, Pyrimidine, Carboxylic AcidPotential for metabolic activation (S-oxidation) or idiosyncratic toxicity.

Application Context: This compound is often explored as a bioisostere in drug discovery. The carboxylic acid moiety suggests it may function as a competitive inhibitor for enzymes recognizing acidic substrates or as a precursor for prodrug synthesis.

Hazard Identification (GHS Classification)

Based on vendor safety data sheets (SDS) and structural analogs, the compound is classified under the Globally Harmonized System (GHS) as a Category 4 toxicant.

Signal Word: WARNING

Hazard CodeHazard StatementMechanism / Causality
H302 Harmful if swallowed.Acute oral toxicity likely due to interference with metabolic enzymes or gastric irritation.
H315 Causes skin irritation.Acidic nature and lipophilicity allow dermal interaction and local inflammation.
H319 Causes serious eye irritation.Direct contact with mucous membranes causes pH-dependent damage and irritation.
H335 May cause respiratory irritation.Inhalation of fine particulates triggers mucosal inflammation in the upper respiratory tract.

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Assessment (SAR & Predictive)

As a Senior Application Scientist, I advise treating this compound with a "safety-first" predictive model. Direct chronic data is sparse, so we extrapolate from the 2-arylthiazole scaffold.

Acute Toxicity & Irritation
  • Oral LD50 (Predicted): 500 – 2000 mg/kg (Rat).

  • Mechanism: Thiazole derivatives can undergo metabolic activation via cytochrome P450 enzymes (CYP450), potentially leading to reactive intermediates (sulfoxides/sulfones) that deplete glutathione.

  • Irritation: The carboxylic acid group contributes to local tissue acidity, necessitating immediate neutralization upon contact.

Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Generally negative for simple thiazole carboxylic acids, but the phenyl-pyrimidine linkage warrants caution. Some amino-thiazoles are genotoxic; however, the carboxylic acid substitution at position 5 often mitigates this risk by facilitating rapid excretion.

  • Alert: Avoid conditions that could decarboxylate the compound (high heat), as the resulting product (4-phenyl-2-(pyrimidin-2-yl)thiazole) may have a different, potentially higher, toxicity profile.

Metabolic Stability
  • Site of Metabolism: The thiazole sulfur is prone to oxidation. The phenyl ring may undergo hydroxylation.

  • Safety Implication: Metabolites may be more polar and rapidly excreted, but reactive intermediates could cause idiosyncratic liver toxicity (DILI) in high-dose chronic studies.

Safety & Handling Protocols

This workflow ensures researcher safety by implementing a "Hierarchy of Controls."

SafetyWorkflow Start Compound Receipt (CAS 1539821-77-6) Storage Storage: Desiccated, +4°C (Prevent Hydrolysis) Start->Storage Prep Solution Prep (Fume Hood Required) Storage->Prep Equilibrate to RT Solvent Solvent Choice: DMSO (Permeability Risk) Use Nitrile Gloves (Double) Prep->Solvent Dissolution Waste Waste Disposal: Halogenated/Organic Stream (Do NOT Drain) Solvent->Waste Post-Experiment

Figure 1: Operational safety workflow for handling 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid in a research laboratory.

Key Handling Directives:

  • Engineering Controls: Always weigh and dissolve the solid in a certified Chemical Fume Hood to prevent inhalation of H335-triggering dust.

  • PPE:

    • Gloves: Nitrile (minimum 0.11 mm thickness). If using DMSO, use double-gloving or specific chemical-resistant gloves (e.g., Butyl rubber) as DMSO carries solutes through the skin.

    • Eye Protection: Chemical safety goggles (ANSI Z87.1).

  • Spill Response: Dampen spilled solid with an inert absorbent (vermiculite) to avoid dust generation before sweeping.

Experimental Validation: Generating Safety Data

If you are developing this compound for a biological application, you must validate its safety profile. Do not rely solely on vendor data.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 in your target cell line to establish a non-toxic working range.

  • Seed Cells: Plate cells (e.g., HEK293, HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Compound Treatment:

    • Dissolve compound in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in media (Final DMSO < 0.5%).

    • Range: 0.1 µM to 100 µM.

  • Incubation: Treat cells for 48 hours at 37°C.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curve. Safety Threshold: If IC50 < 10 µM in non-target cells (e.g., fibroblasts), the compound has high general toxicity.

Protocol B: Microsomal Stability (Metabolic Liability)

Objective: Assess how quickly the compound is metabolized by liver enzymes.

  • Reaction Mix: Compound (1 µM) + Liver Microsomes (0.5 mg/mL) + NADPH Regenerating System in Phosphate Buffer (pH 7.4).

  • Time Points: 0, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result: Calculate intrinsic clearance (

    
    ). High clearance suggests rapid turnover and potential formation of reactive metabolites.
    

ValidationLogic Compound Test Compound (1539821-77-6) Assay1 MTT Assay (Cytotoxicity) Compound->Assay1 Assay2 Microsomal Stability (Metabolism) Compound->Assay2 Decision1 IC50 > 50µM? Assay1->Decision1 Decision2 T1/2 > 30min? Assay2->Decision2 Safe Proceed to Efficacy Studies Decision1->Safe Yes Toxic Stop / Redesign (Toxic) Decision1->Toxic No Decision2->Safe Yes Unstable Optimize Structure (Unstable) Decision2->Unstable No

Figure 2: Decision matrix for validating the safety and druggability of the compound.

References

  • PubChem. (n.d.). Compound Summary: 4-Phenyl-2-(pyrimidin-2-yl)thiazole-5-carboxylic acid (CAS 1539821-77-6). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonised classification and labelling. Retrieved from [Link]

  • Zhang, L., et al. (2012). Thiazole-based inhibitors: Structural insights and biological activity. Journal of Medicinal Chemistry. (Generalized reference for Thiazole SAR).

Disclaimer: This guide is for research and educational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Exploratory

The Thiazole-5-Carboxylic Acid Scaffold: A Multivalent Pharmacophore in Drug Discovery

The following technical guide details the mechanism of action, structural activity relationships (SAR), and experimental validation workflows for thiazole-5-carboxylic acid derivatives. Executive Summary The thiazole-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural activity relationships (SAR), and experimental validation workflows for thiazole-5-carboxylic acid derivatives.

Executive Summary

The thiazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse biological interactions depending on its regiochemical substitution. Its utility spans from metabolic regulation (Xanthine Oxidase inhibition) to oncogenic signaling blockade (Tyrosine Kinase inhibition). This guide deconstructs the mechanistic basis of these derivatives, providing a blueprint for their application in rational drug design.

Structural Basis & Electronic Properties

The thiazole ring is a five-membered heterocycle containing sulfur (position 1) and nitrogen (position 3).[1] The 5-position is critical for two reasons:

  • Electronic Sink: The C5 position is electron-rich but susceptible to electrophilic attack. When substituted with a carboxylic acid (an electron-withdrawing group), it modulates the pKa of the ring nitrogen, influencing hydrogen bond donor/acceptor capability.

  • Vectorial Alignment: The carboxylate at C5 provides a rigid, directional anionic anchor. In enzyme active sites, this often mimics the transition state of substrates or interacts with positively charged metal centers (e.g., Molybdenum in Xanthine Oxidase) or lysine/arginine residues in kinase pockets.

DOT Diagram: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the core SAR logic for the scaffold.

SAR_Map Core Thiazole-5-COOH Core Scaffold Pos2 Position 2 (C2) 'The Diversity Vector' Core->Pos2 Pos4 Position 4 (C4) 'The Steric Gate' Core->Pos4 Pos5 Position 5 (COOH) 'The Anchor' Core->Pos5 Target_XO Target: Xanthine Oxidase (e.g., Febuxostat) Req: Aryl/Heteroaryl Group Pos2->Target_XO Hydrophobic Interaction Target_MAGL Target: MAGL Req: Lipophilic tail Pos4->Target_MAGL Shape Complementarity Pos5->Target_XO Ionic Bond (Mo-pt) Target_Kinase Target: Src/Abl Kinase (e.g., Dasatinib precursor) Req: Amide Derivatization Pos5->Target_Kinase H-Bond (Hinge Region) (via Amide)

Figure 1: SAR Map detailing the functional roles of substitutions at positions 2, 4, and 5 of the thiazole ring.

Primary Mechanism: Xanthine Oxidase (XO) Inhibition

The most clinically validated application of this scaffold is Febuxostat (Uloric), a potent non-purine selective inhibitor of Xanthine Oxidase (XO).[2]

Mechanism of Action

Unlike purine analogs (e.g., Allopurinol) which are suicide substrates, thiazole-5-carboxylic acid derivatives act via a structure-based channel blocking mechanism :

  • Entry Blockade: The molecule occupies the long, narrow channel leading to the active site of XO.

  • Molybdenum Interaction: The carboxylate group at C5 (or C4 depending on numbering convention, but structurally equivalent in binding mode) forms crucial electrostatic or hydrogen-bonding interactions near the Molybdenum-pterin (Mo-pt) cofactor.

  • Hydrophobic Stabilization: The aryl substituent at C2 slots into a hydrophobic pocket formed by Phe914, Phe1009, and Val1011, stabilizing the complex.

This mechanism prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby treating hyperuricemia and gout.

DOT Diagram: XO Inhibition Pathway

XO_Mechanism Substrate Hypoxanthine/Xanthine Enzyme Xanthine Oxidase (XO) (Mo-pt Center) Substrate->Enzyme Normal Binding Complex Enzyme-Inhibitor Complex (Channel Blocked) Enzyme->Complex Stabilization via C5-COOH & C2-Aryl Product Uric Acid (ROS Generation) Enzyme->Product Oxidation Inhibitor Thiazole-5-COOH Derivative (Febuxostat) Inhibitor->Enzyme Competitive Inhibition Ki < 1 nM Complex->Product BLOCKED Pathology Gout / Hyperuricemia Oxidative Stress Product->Pathology Accumulation

Figure 2: Mechanistic pathway of Xanthine Oxidase inhibition by thiazole-5-carboxylic acid derivatives.

Secondary Mechanism: Kinase Modulation

While the free acid is often a metabolic inhibitor, derivatization of the C5-carboxylate to a carboxamide yields potent kinase inhibitors (e.g., Dasatinib ).

  • Target: Src and BCR-ABL tyrosine kinases.

  • Binding Mode: The thiazole ring binds in the ATP-binding pocket. The nitrogen of the thiazole (N3) and the amide NH often form a critical hydrogen bond pair with the "hinge region" of the kinase (e.g., Met318 in c-Src).

  • Relevance: This demonstrates the "scaffold hopping" potential—converting a metabolic inhibitor (acid) to an oncogenic signal blocker (amide).

Detailed Experimental Protocols

Protocol A: Synthesis via Hantzsch Thiazole Condensation

Objective: Synthesize the core 2-aryl-4-methylthiazole-5-carboxylic acid scaffold.

Reagents:

  • Thiobenzamide derivative (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • Ethanol (Solvent)

  • NaOH (2M aqueous)

Step-by-Step Workflow:

  • Cyclization: Dissolve the thiobenzamide derivative in absolute ethanol. Add Ethyl 2-chloroacetoacetate dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation (Ester): Cool to room temperature. The ethyl ester intermediate often precipitates. If not, evaporate solvent and recrystallize from ethanol.

  • Hydrolysis (Activation): Dissolve the ester in THF/Water (1:1). Add 2M NaOH (3.0 eq). Stir at 60°C for 2 hours.

  • Acidification: Cool on ice. Acidify to pH 3–4 using 1M HCl. The target thiazole-5-carboxylic acid will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: Spectrophotometric Xanthine Oxidase Assay

Objective: Determine the IC50 of the synthesized derivative against XO.[3]

Materials:

  • Enzyme: Xanthine Oxidase (from bovine milk, Sigma-Aldrich).

  • Substrate: Xanthine (dissolved in dilute NaOH, then buffered).

  • Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

  • Detection: UV-Vis Spectrophotometer (295 nm).

Procedure:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute serially to obtain concentrations from 1 nM to 10 µM.

  • Incubation: In a quartz cuvette, mix:

    • 980 µL Buffer

    • 10 µL Enzyme solution (0.05 units/mL final)

    • 10 µL Test Compound (or DMSO control)

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL Xanthine substrate (50 µM final concentration).

  • Measurement: Immediately record the increase in absorbance at 295 nm for 5 minutes. This tracks the formation of uric acid.[2]

  • Calculation: Calculate the initial velocity (

    
    ) from the linear slope.
    
    
    
    
    Plot % Inhibition vs. log[Concentration] to derive the IC50.
DOT Diagram: Experimental Workflow

Workflow Start Start: Thioamide Precursor Step1 Hantzsch Cyclization (+ Ethyl 2-chloroacetoacetate) Start->Step1 Step2 Ester Hydrolysis (NaOH / THF) Step1->Step2 Step3 Purified Acid (Thiazole-5-COOH) Step2->Step3 Assay In Vitro XO Assay (UV 295nm) Step3->Assay Dilute in DMSO Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Figure 3: Integrated workflow from chemical synthesis to biological validation.

Comparative Data Analysis

The following table highlights the potency of thiazole-5-carboxylic acid derivatives compared to the standard of care (Allopurinol). Note the nanomolar potency of the thiazole scaffold compared to the micromolar potency of the purine analog.

CompoundScaffold ClassTargetIC50 (nM)Mechanism Type
Febuxostat Thiazole-5-COOHXanthine Oxidase1.8 Non-competitive / Mixed
Allopurinol Purine AnalogXanthine Oxidase~7000 (7 µM)Suicide Substrate
Dasatinib Thiazole-5-CarboxamideSrc/Abl Kinase0.5 - 1.0ATP Competitive
Analog 3g Thiazole-5-CarboxylateMAGL37.0Reversible Inhibitor

Data aggregated from standard medicinal chemistry literature [1][2][3].[4]

References

  • Febuxostat: A Non-Purine, Selective Inhibitor of Xanthine Oxidase. Source: National Center for Biotechnology Information (PubChem). [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of Dasatinib. Source: Journal of Medicinal Chemistry (via PubMed). [Link][5]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase. Source: Bentham Science (via PubMed). [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Source: Journal of Medicinal Chemistry (PMC). [Link]

Sources

Foundational

pKa values and ionization states of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

An In-Depth Technical Guide to the pKa Values and Ionization States of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid Abstract The ionization constant (pKa) is a critical physicochemical parameter that profoundly inf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization States of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles.[1] For novel heterocyclic compounds such as 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid, a precise understanding of its acid-base properties is fundamental for predicting its behavior in biological systems, thereby guiding drug design and development efforts. This technical guide provides a comprehensive analysis of the ionizable centers within the molecule, offers theoretical estimations of their pKa values based on the electronic properties of its constituent rings, and presents detailed protocols for both computational prediction and experimental determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as an essential resource for researchers engaged in the characterization of complex drug candidates.

Structural Analysis and Identification of Ionizable Centers

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is a multi-functional molecule featuring three distinct heterocyclic and functional groups capable of participating in acid-base equilibria. A thorough analysis of its structure reveals three primary ionizable centers:

  • The Carboxylic Acid (-COOH): This is the most prominent acidic center, expected to donate a proton to form a carboxylate anion (-COO⁻).

  • The Thiazole Ring Nitrogen: The nitrogen atom within the thiazole ring possesses a lone pair of electrons and can act as a weak base, accepting a proton to form a thiazolium cation.

  • The Pyrimidine Ring Nitrogens: The pyrimidine ring contains two nitrogen atoms, which are significantly less basic than pyridine due to the electron-withdrawing effect of the second nitrogen.[2][3] One of these nitrogens can be protonated under strongly acidic conditions.

The interplay of these groups dictates the molecule's overall charge and properties at a given pH.

computational_workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. pKa Calculation & Analysis mol_structure Generate 3D Structure of Molecule protonated Optimize Geometry & Calculate Free Energy (Protonated) mol_structure->protonated For each ionizable center deprotonated Optimize Geometry & Calculate Free Energy (Deprotonated) mol_structure->deprotonated For each ionizable center delta_g Calculate ΔG of Dissociation protonated->delta_g deprotonated->delta_g pka_calc Calculate pKa using Thermodynamic Cycle delta_g->pka_calc results Tabulate Predicted pKa Values pka_calc->results

Figure 2: Workflow for computational pKa prediction using QM methods.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values. [4]It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The resulting titration curve reveals inflection points that correspond to the pKa values of the ionizable groups. [5]

Self-Validating System Design & Rationale

This protocol is designed to be self-validating. The initial calibration of the pH meter against certified reference buffers ensures measurement accuracy. Furthermore, performing the titration in both acidic and basic directions (forward and reverse titrations) and checking for hysteresis can validate that the acid-base equilibria are reversible and that the compound is stable across the pH range tested.

Materials and Reagents
  • 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Methanol or Dimethyl Sulfoxide (DMSO), HPLC grade (as co-solvent if needed)

  • Deionized, CO₂-free water

  • Certified pH buffers (e.g., pH 4.01, 7.00, 10.01)

Step-by-Step Methodology
  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three certified buffer standards that bracket the expected pKa values.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

    • Expert Insight: This compound may exhibit low aqueous solubility. If it does not fully dissolve, add a minimal amount of a co-solvent like methanol or DMSO dropwise until a clear solution is obtained. The percentage of co-solvent should be kept low (e.g., <10-20%) and must be recorded, as it can shift the apparent pKa (pKa*).

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.

  • Titration (Forward):

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution. Stir gently with a magnetic stirrer.

    • Begin titrating with standardized 0.1 M NaOH. Add small, precise increments (e.g., 0.02-0.05 mL) of titrant.

    • Record the pH and the volume of titrant added after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence points until the pH curve flattens in the high pH region.

  • Titration (Reverse):

    • From the final point of the forward titration, titrate the solution back to the starting pH using standardized 0.1 M HCl. This helps confirm the reversibility of the ionization.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • Calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa is determined from the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point). For a polyprotic substance, multiple inflection points will be observed.

experimental_workflow cluster_prep 1. Preparation cluster_titrate 2. Titration cluster_analysis 3. Data Analysis calibrate Calibrate pH Meter prepare_sample Prepare Analyte Solution (with co-solvent if needed) calibrate->prepare_sample forward_titration Titrate with NaOH (Record pH vs. Volume) prepare_sample->forward_titration reverse_titration Titrate with HCl (Check for Hysteresis) forward_titration->reverse_titration plot_curve Plot Titration Curve (pH vs. Volume) reverse_titration->plot_curve derivative Calculate First Derivative (dpH/dV) plot_curve->derivative determine_pka Identify Equivalence Points & Determine pKa Values derivative->determine_pka

Figure 3: Experimental workflow for pKa determination by potentiometric titration.

Ionization States and Implications at Physiological pH

Based on the estimated pKa values, we can predict the predominant ionization state of the molecule at physiological pH (≈7.4).

  • The carboxylic acid (pKa₁ ≈ 3.0-4.0) will be well above its pKa and therefore will be almost completely deprotonated to the carboxylate anion (-COO⁻).

  • The conjugate acids of the thiazole (pKa₂ ≈ 2.0-3.0) and pyrimidine (pKa₃ ≈ 0.5-1.5) nitrogens will be far below their pKa values. Thus, the nitrogen atoms themselves will be in their neutral, unprotonated state.

Therefore, at pH 7.4, 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is expected to exist predominantly as a monovalent anion, carrying a net charge of -1.

ionization_states Cation Net Charge: +1 (pH < 2) Neutral Net Charge: 0 (pH ≈ 2-3) Cation->Neutral Loses H⁺ from -COOH Anion Net Charge: -1 (pH > 4) Neutral->Anion Loses H⁺ from Thiazolium/Pyrimidinium

Figure 4: Predominant ionization states across a pH range.

This anionic state has significant implications for drug development:

  • Solubility: The charged species is generally more water-soluble than the neutral form.

  • Permeability: The negative charge will hinder passive diffusion across biological membranes (like the gut wall or blood-brain barrier), which favor neutral, lipophilic molecules.

  • Target Binding: The ionization state dictates the potential for ionic interactions and hydrogen bonding with the biological target, directly influencing binding affinity and efficacy.

Conclusion

A comprehensive understanding of the pKa values of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is indispensable for its development as a potential therapeutic agent. This guide has established a robust framework for approaching this characterization. Through theoretical analysis, we predict three ionizable centers, with the carboxylic acid being the most acidic and the pyrimidine nitrogens being the most weakly basic. The molecule is expected to carry a net negative charge at physiological pH. For definitive values, this guide provides a detailed, self-validating protocol for experimental determination via potentiometric titration, complemented by a workflow for modern computational prediction. This integrated approach of theoretical estimation, computational analysis, and rigorous experimental validation ensures the generation of high-quality, reliable data essential for making informed decisions in the drug discovery and development pipeline.

References

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed, [Link].

  • Verhoeven, J., et al. (2023). pKalculator: A pKa predictor for C-H bonds. ChemRxiv, [Link].

  • Takahito, N., & Shigeta, Y. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI, [Link].

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium, [Link].

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia, [Link].

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC, [Link].

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Molecular Discovery, [Link].

  • Rupp, M. (2011). Predicting pKa of Small Molecules. arXiv, [Link].

  • Popova, Y., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI, [Link].

  • Al-Mokyna, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, [Link].

  • New World Encyclopedia. (n.d.). Pyrimidine. New World Encyclopedia, [Link].

  • Cabot, J. M., et al. (2014). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, [Link].

  • Acar, Y., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, [Link].

  • van der Schans, M., et al. (2009). Development of Methods for the Determination of pKa Values. PMC, [Link].

  • Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine. Study Prep in Pearson+, [Link].

  • Wikipedia. (n.d.). Thiazole. Wikipedia, [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

Abstract & Scope This application note details a robust, scalable synthesis protocol for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid , a critical scaffold in the development of kinase inhibitors and superoxide dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable synthesis protocol for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid , a critical scaffold in the development of kinase inhibitors and superoxide dismutase mimics. Unlike generic literature methods, this protocol addresses specific solubility challenges associated with the pyrimidine moiety and optimizes the Hantzsch thiazole cyclization for high regioselectivity. The workflow is divided into three modular phases: thioamide generation, thiazole ring construction, and controlled saponification.

Retrosynthetic Analysis & Strategy

The synthesis is grounded in the Hantzsch Thiazole Synthesis , a convergent strategy that assembles the thiazole core from a thioamide and an


-halo-

-keto ester.
  • Disconnection: The C-S and C-N bonds of the thiazole ring.

  • Key Intermediates:

    • Fragment A: 2-Pyrimidinecarbothioamide (Nucleophile).

    • Fragment B: Ethyl 2-chloro-3-oxo-3-phenylpropanoate (Electrophile).

  • Strategic Advantage: Using the chloro derivative of the

    
    -keto ester (rather than bromo) provides a slower, more controlled cyclization, reducing the formation of amorphous polymeric byproducts common with highly reactive pyrimidines.
    
Reaction Pathway Diagram

ReactionPathway Start 2-Cyanopyrimidine Thioamide 2-Pyrimidinecarbothioamide Start->Thioamide (NH4)2S, DMF RT, 4h Intermediate Ethyl 4-phenyl-2-(2-pyrimidyl) thiazole-5-carboxylate Thioamide->Intermediate + HaloEster EtOH, Reflux, 6h HaloEster Ethyl 2-chloro-3-oxo- 3-phenylpropanoate HaloEster->Intermediate FinalProduct 4-Phenyl-2-(2-pyrimidyl) thiazole-5-carboxylic acid Intermediate->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 1: Modular synthetic workflow from nitrile precursor to final carboxylic acid.

Materials & Equipment

Reagents
ReagentCASPurityRole
2-Cyanopyrimidine 14080-23-0>98%Precursor
Ammonium sulfide (20% aq) 12135-76-1TechThionation Agent
Ethyl 2-chloro-3-oxo-3-phenylpropanoate 41381-97-9>95%Cyclization Partner
Lithium Hydroxide Monohydrate 1310-66-3>98%Hydrolysis Base
Ethanol (Absolute) 64-17-5ACSSolvent
Tetrahydrofuran (THF) 109-99-9HPLCSolvent
Critical Equipment
  • Reaction Vessel: 3-neck round bottom flask (100 mL & 250 mL) with reflux condenser.

  • Temperature Control: Oil bath with digital probe (Accuracy ±1°C).

  • Monitoring: TLC Silica gel 60 F254 plates; UV lamp (254 nm).

  • Filtration: Sintered glass funnel (Porosity 3) for vacuum filtration.

Experimental Procedure

Phase 1: Synthesis of 2-Pyrimidinecarbothioamide

Note: If 2-Pyrimidinecarbothioamide is commercially available, skip to Phase 2. This step is critical if starting from the nitrile.

  • Setup: Charge a 100 mL flask with 2-Cyanopyrimidine (10.0 mmol, 1.05 g) and DMF (10 mL). Stir until dissolved.

  • Addition: Add Ammonium sulfide solution (20% in water, 5 mL) dropwise over 5 minutes. The solution will turn dark yellow/orange.

  • Reaction: Stir vigorously at Room Temperature for 4 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hexane). The nitrile spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      thioamide spot.
  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The thioamide precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

    • Yield Target: >85% (Yellow crystalline solid).[1]

Phase 2: Hantzsch Cyclization (Ring Formation)

This step forms the thiazole core via condensation of the thioamide and the


-chloro-

-keto ester.
  • Setup: In a 250 mL round-bottom flask, dissolve 2-Pyrimidinecarbothioamide (10.0 mmol, 1.39 g) in Absolute Ethanol (40 mL).

  • Addition: Add Ethyl 2-chloro-3-oxo-3-phenylpropanoate (10.5 mmol, 2.38 g).

    • Expert Insight: Use a slight excess (1.05 eq) of the ester to ensure full consumption of the nucleophilic thioamide, which is harder to remove during purification.

  • Cyclization: Heat the mixture to Reflux (78°C) for 6–8 hours.

    • Observation: The mixture will initially be a suspension and may clear up before precipitating the product upon cooling.

    • Self-Validating Step: Check TLC (30% EtOAc/Hexane). The thioamide spot should be absent. A fluorescent blue spot (thiazole) will appear at

      
      .
      
  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C) for 1 hour to maximize precipitation.

  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted keto-ester.

  • Drying: Dry the intermediate ester (Ethyl 4-phenyl-2-(2-pyrimidyl)thiazole-5-carboxylate ) in a vacuum oven at 45°C.

    • Expected Appearance: Off-white to pale yellow needles.

Phase 3: Ester Hydrolysis (Saponification)

Hydrolysis must be controlled to prevent decarboxylation or cleavage of the sensitive pyrimidine-thiazole bond.

  • Solvation: Suspend the intermediate ester (5.0 mmol) in a mixture of THF (15 mL) and Water (5 mL).

  • Base Addition: Add LiOH·H2O (15.0 mmol, 3 equiv) in one portion.

  • Reaction: Stir at 40°C for 3 hours.

    • Why LiOH? Lithium hydroxide is milder than NaOH/KOH and less likely to attack the electron-deficient pyrimidine ring.

    • Checkpoint: The solid ester should dissolve as the salt forms, resulting in a clear solution.

  • Acidification: Cool to room temperature. Carefully adjust pH to ~3.0 using 1N HCl .

    • Critical: Do not drop pH below 2.0, as the pyrimidine nitrogen may protonate, making the salt water-soluble and difficult to isolate.

  • Final Isolation: The target acid precipitates as a white/off-white solid. Filter, wash with water (3 x 20 mL) to remove LiCl, and dry under high vacuum.

Analytical Specifications (QC)

ParameterSpecificationMethod
Appearance White to pale yellow powderVisual
Melting Point >200°C (Decomposes)Capillary Method
MS (ESI+) [M+H]+ = 284.05 ± 0.5LC-MS
1H NMR Confirm Phenyl (5H), Pyrimidine (3H)DMSO-d6

Expected NMR Signals (DMSO-d6):

  • 
     13.5 (br s, 1H, -COOH)
    
  • 
     9.0 (d, 2H, Pyrimidine H-4,6)
    
  • 
     7.8 - 7.4 (m, 6H, Phenyl + Pyrimidine H-5)
    

Troubleshooting & Optimization

Issue: Low Yield in Cyclization
  • Cause: Incomplete condensation due to steric hindrance of the phenyl group.

  • Solution: Add a catalytic amount of Pyridine (0.5 equiv) to the ethanol mixture to act as an acid scavenger (neutralizing the HCl byproduct) and drive the equilibrium forward.

Issue: Product "Oiling Out" during Hydrolysis
  • Cause: Presence of residual THF preventing crystallization.

  • Solution: Evaporate the THF under reduced pressure before acidification. Acidify the remaining aqueous phase to precipitate the product cleanly.

Issue: Impurity at ~ 0.8
  • Cause: Decarboxylation of the product (loss of CO2) due to overheating during hydrolysis.

  • Solution: Strictly maintain temperature

    
     during the saponification step.
    

Safety Considerations

  • Thioamides: Can release H2S gas (toxic/rotten egg smell) under acidic conditions. Perform all workups in a fume hood.

  • Alpha-Halo Esters: Potent lachrymators and skin irritants. Wear double nitrile gloves and safety goggles.

  • Waste Disposal: Aqueous waste from Phase 1 contains sulfides; treat with bleach (hypochlorite) to oxidize sulfides to sulfates before disposal.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Citation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[2]

    • Context: Foundational mechanism for the condensation of thioamides with -halo ketones.
  • Synthesis of 2-Pyrimidinecarbothioamide

    • Citation: Fairfull, A. E. S., Lowe, J. L., & Peak, D. A. (1952). "The Chemistry of the Pyrimidines. Part II." Journal of the Chemical Society, 4700-4702.
    • Link:[Link]

  • Thiazole-5-carboxylic Acid Derivatives as Kinase Inhibitors

    • Citation: Das, J., et al. (2006). "2-Aminothiazole-5-carboxamides as potent, orally active, and selective Src family kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(17), 4468-4473.
    • Link:[Link]

  • Properties of Ethyl 2-chloro-3-oxo-3-phenylpropanoate

    • Source: PubChem Compound Summary for CID 9855991.
    • Link:[Link]

Sources

Application

Application Note: HPLC Method Development for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid

This guide outlines a strategic, "First Principles" approach to developing a robust HPLC method for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (CAS 1965305-01-4). As a specific synthesis intermediate (often relat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a strategic, "First Principles" approach to developing a robust HPLC method for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (CAS 1965305-01-4).

As a specific synthesis intermediate (often related to the Febuxostat family of xanthine oxidase inhibitors), this molecule presents a classic chromatographic challenge: it is amphoteric , possessing both an acidic moiety (carboxylic acid) and a basic moiety (pyrimidine/thiazole nitrogens).

Executive Summary & Molecule Profiling

The target analyte contains a hydrophobic phenyl ring, a polarizable thiazole core, a basic pyrimidine ring, and an acidic carboxylic acid. This "push-pull" electronic structure dictates specific chromatographic requirements to prevent peak tailing and ensure retention stability.

Physicochemical Profile
FeatureChemical PropertyChromatographic Impact
Acidic Moiety Carboxylic Acid (-COOH)pKa ~3.5 . At neutral pH, it ionizes (

), reducing retention. Action: Maintain pH < 3.0 to keep neutral (

).
Basic Moiety Pyrimidine NitrogenpKa ~1.0 - 1.5 . Weakly basic. At pH < 2.0, it may protonate. Action: Avoid silanol interactions using end-capped columns.
Hydrophobicity Phenyl + ThiazoleLogP ~2.5 - 3.0 . Good retention on C18.
Chromophore Conjugated

-system
Strong UV absorbance expected at 250–320 nm .

Method Development Strategy (Decision Tree)

The following workflow illustrates the logical path to the final method conditions, prioritizing the suppression of ionic interactions that cause peak tailing.

MethodStrategy Start Start: Analyte Assessment (Amphoteric: Acid + Base) pH_Selection Mobile Phase pH Selection Start->pH_Selection Low_pH Acidic (pH 2.0 - 3.0) *Preferred* pH_Selection->Low_pH Mid_pH Neutral (pH 6.0 - 8.0) *Risk* pH_Selection->Mid_pH Low_pH_Reason COOH Protonated (Neutral) High Retention on C18 Silanols Suppressed Low_pH->Low_pH_Reason Column_Select Stationary Phase Selection Low_pH->Column_Select Mid_pH_Reason COOH Ionized (Negative) Low Retention Peak Tailing Risk Mid_pH->Mid_pH_Reason C18_Endcapped C18 End-Capped (BDS) Prevents Pyrimidine-Silanol Drag Column_Select->C18_Endcapped Modifier Organic Modifier C18_Endcapped->Modifier ACN Acetonitrile (Sharper Peaks, Lower Pressure) Modifier->ACN Final_Method Final Protocol: C18, pH 2.5 Phosphate/Formate ACN Gradient ACN->Final_Method

Caption: Logical flow for selecting method parameters based on the amphoteric nature of the analyte.

Recommended Experimental Protocols

Protocol A: High-Performance Method (UV/PDA)

Best for QC, purity analysis, and synthetic process monitoring.

ParameterSettingRationale
Column C18 (L1) , 4.6 x 150 mm, 3.5 µm or 5 µm. (Rec: Waters Symmetry, Agilent Zorbax Eclipse Plus)High surface area carbon load for retention; "Base Deactivated" (BDS) technology is critical to prevent pyrimidine tailing.
Mobile Phase A 0.1% Phosphoric Acid or 20 mM Potassium Phosphate (pH 2.5) Suppresses carboxylic acid ionization (

form), maximizing retention and peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade) Provides sharper peaks and lower backpressure than Methanol for aromatic heterocycles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temp 30°C or 40°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV 315 nm (Primary), 254 nm (Secondary)315 nm is characteristic for the phenyl-thiazole conjugation (similar to Febuxostat); 254 nm is generic for impurities.
Injection 5 - 10 µLPrevent column overload.
Gradient Program (Scouting)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Polar impurities)
15.01090Linear Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End
Protocol B: LC-MS Compatible Method

Best for identifying unknown impurities or metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 (same as above) or Phenyl-Hexyl (for alternate selectivity if isomers are present).

  • MS Mode: Positive ESI (M+H)+. The basic pyrimidine nitrogen will protonate readily in the source.

Step-by-Step Optimization & Validation

Step 1: Solubility Check & Sample Prep

The phenyl and thiazole rings make this compound sparingly soluble in pure water.

  • Diluent: Dissolve standard in Dimethyl Sulfoxide (DMSO) or 50:50 Water:Acetonitrile .

  • Concentration: Prepare stock at 1.0 mg/mL; dilute to 50 µg/mL for method development injections.

  • Caution: Ensure the diluent is compatible with the initial mobile phase (5% Organic) to avoid precipitation at the column head.

Step 2: Wavelength Scanning

Inject the standard using a Photo Diode Array (PDA) detector.

  • Extract spectrum from 200 nm to 400 nm.

  • Identify

    
    . Based on structural analogs (Febuxostat intermediates), expect a major band at 310–320 nm  and a secondary band at 240–260 nm  [1, 2].
    
Step 3: Resolution & Tailing Optimization

Evaluate the peak shape of the main analyte.

  • Goal: Tailing Factor (

    
    ) < 1.5.
    
  • Troubleshooting:

    • If Tailing > 1.5: The pyrimidine nitrogen is likely interacting with silanols. Action: Increase buffer concentration (e.g., from 10mM to 25mM phosphate) or add 1% Triethylamine (TEA) to the mobile phase (if using UV only).

    • If Retention is low: The carboxylic acid might be partially ionized. Action: Lower pH to 2.0.

Step 4: Validation Parameters (ICH Q2)

Once the method is locked, validate against these criteria:

ParameterAcceptance Criteria
Specificity No interference from blank/placebo at retention time (

). Purity Angle < Purity Threshold (PDA).
Linearity

over 50% - 150% of target concentration.
Precision RSD < 2.0% for 6 replicate injections.
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).
Recovery 98.0% – 102.0% (Spike recovery).

Chemical Context & Mechanism

Understanding the ionization states is crucial for explaining retention behavior.

Ionization Acid Acidic pH (< 2.5) COOH (Neutral) Pyrimidine (H+) Interaction C18 Column Retention Acid->Interaction Strong Hydrophobic Retention (Preferred State) Neutral Neutral pH (6-7) COO- (Anionic) Pyrimidine (Neutral) Neutral->Interaction Weak Retention (Ionic Repulsion)

Caption: At low pH, the neutralization of the carboxyl group dominates, driving the molecule onto the hydrophobic C18 stationary phase.

References

  • Vertex AI Search . (2025). HPLC analysis of Febuxostat related substances. Retrieved from 2

  • BenchChem . (2025).[3] Technical Support Center: Analysis of Febuxostat and Its Impurities by HPLC. Retrieved from 4

  • National Institutes of Health (NIH) . (2025). Febuxostat | C16H16N2O3S | CID 134018 - PubChem. Retrieved from 5

  • Aaron Chemicals . (2025). 4-Phenyl-2-(2-pyrimidyl) thiazole-5-carboxylic acid Product Page. Retrieved from 6

Sources

Method

Application Note: Coordination Protocols for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (PPTC)

Topic: Using 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid as a ligand in metal coordination Content Type: Detailed Application Note and Protocol Guide Audience: Researchers in Coordination Chemistry, Materials Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid as a ligand in metal coordination Content Type: Detailed Application Note and Protocol Guide Audience: Researchers in Coordination Chemistry, Materials Science (MOFs/OLEDs), and Medicinal Inorganic Chemistry.[1]

Introduction & Ligand Profile

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (PPTC) is a versatile, multidentate ligand belonging to the class of 2-heteroaryl-thiazoles.[1] Its structure integrates three distinct functional domains, making it a powerful candidate for constructing Metal-Organic Frameworks (MOFs), luminescent Iridium(III)/Ruthenium(II) complexes, and bioactive metallodrugs.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Formula: C₁₄H₉N₃O₂S[1][2]

  • Molecular Weight: 283.31 g/mol [1]

  • CAS Number: 1965305-01-4[1][2]

  • Acidity: The carboxylic acid proton (pKₐ ≈ 3–4) is ionizable, allowing anionic coordination.[1] The pyrimidine and thiazole nitrogens are basic sites for metal chelation.[1]

Coordination Modes

The ligand offers a "pocket" for metal binding defined by the Hard-Soft Acid-Base (HSAB) principle:

  • Site A (Soft/Borderline): The N,N'-chelation site formed by the thiazole nitrogen (

    
    ) and one pyrimidine nitrogen (
    
    
    
    ).[1] This 5-membered chelate ring is ideal for stabilizing low-spin
    
    
    metals like Ir(III), Ru(II), and Re(I) .[1]
  • Site B (Hard): The carboxylate group (-COOH) at the 5-position.[1] Upon deprotonation, it binds hard ions like Ln(III), Zr(IV), Zn(II), and Cu(II) in monodentate, chelating, or bridging modes, facilitating polymer/MOF formation.[1]

  • Site C (Steric/Electronic): The 4-phenyl group provides hydrophobicity and

    
     stacking interactions, influencing crystal packing and photophysical quantum yields.[1]
    

Material Preparation

Ligand Synthesis (Hantzsch Thiazole Synthesis)

If the ligand is not purchased commercially, it can be synthesized via the condensation of a thioamide and an


-halo ketoester.[1]

Reagents:

  • Pyridine-2-carbothioamide (1.0 eq)[1]

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq)[1]

  • Ethanol (Solvent)[1]

Procedure:

  • Dissolve Pyridine-2-carbothioamide in absolute ethanol (0.5 M).

  • Add Ethyl 2-chloro-3-oxo-3-phenylpropanoate dropwise.

  • Reflux for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1]

  • Cool to room temperature. The ester intermediate precipitates.[1][3] Filter and wash with cold ethanol.[1]

  • Hydrolysis: Suspend the ester in THF/Water (1:1) containing LiOH (3.0 eq).[1] Stir at RT for 12 hours.[1]

  • Acidify with 1M HCl to pH 3. The target acid PPTC precipitates as an off-white solid.[1]

  • Recrystallize from DMF/Ethanol.[1]

Protocol A: Synthesis of Luminescent Heteroleptic Iridium(III) Complexes

Target Application: OLED Emitters, Bio-imaging Probes.[1]

This protocol describes the synthesis of


, where 

is 2-phenylpyridine and PPTC acts as an ancillary ligand via the N,N' or O,O' site depending on pH and conditions.[1] Here, we target the N,N'-coordinated neutral complex.[1]
Reagents
  • 
     (Dichloro-bridged dimer)[1]
    
  • PPTC Ligand[1]

  • Sodium Carbonate (

    
    )[1]
    
  • 2-Ethoxyethanol / Glycerol[1]

Step-by-Step Workflow

1. Dimer Dissolution

  • In a 50 mL round-bottom flask, suspend 0.1 mmol of

    
     and 0.22 mmol of PPTC in 15 mL of 2-ethoxyethanol.
    

2. Base Activation

  • Add 0.5 mmol of solid

    
    .[1] The base is critical to deprotonate the carboxylic acid, ensuring solubility and preventing competition from the chloride ions.[1]
    

3. Thermal Complexation

  • Degas the mixture with

    
     for 15 minutes.
    
  • Heat to 110°C (reflux) under inert atmosphere for 12–16 hours.

  • Observation: The yellow suspension should turn into a clear, intense orange/red solution.[1]

4. Isolation

  • Cool to room temperature.[1][3]

  • Pour the reaction mixture into 100 mL of water. A colored precipitate will form.[1]

  • Filter the solid and wash with water (

    
     mL) and hexane (
    
    
    
    mL).[1]

5. Purification

  • Dissolve the crude solid in a minimum amount of DCM.[1]

  • Purify via column chromatography (SiO₂).[1]

    • Eluent: DCM:Methanol (98:2 to 95:5 gradient).[1]

  • Collect the emissive fraction (check with UV lamp at 365 nm).[1]

Visualization: Iridium Complex Synthesis Workflow

G Start Start: [Ir(ppy)2(μ-Cl)]2 + PPTC Ligand Solvent Add 2-Ethoxyethanol + Na2CO3 (Base) Start->Solvent Dissolution Reflux Reflux @ 110°C (12-16 hrs, N2 atm) Solvent->Reflux Ligand Exchange Precip Precipitation (Pour into Water) Reflux->Precip Cool & Quench Purify Column Chromatography (DCM:MeOH) Precip->Purify Filtration Product Final Product: [Ir(ppy)2(PPTC)] Purify->Product Isolation

Caption: Workflow for the synthesis of heteroleptic Iridium(III) complexes using PPTC as an ancillary ligand.

Protocol B: Solvothermal Synthesis of Zn(II) MOFs

Target Application: Gas Storage, Catalysis.[1]

This protocol utilizes the carboxylate functionality of PPTC to form coordination polymers.[1]

Reagents
  • 
     (Metal Source)[1]
    
  • PPTC Ligand[1]

  • DMF (N,N-Dimethylformamide)[1]

  • Ethanol[1]

Step-by-Step Workflow

1. Precursor Solution

  • Dissolve 0.1 mmol of PPTC in 2 mL of DMF.[1]

  • Dissolve 0.1 mmol of

    
     in 2 mL of Ethanol.[1]
    
  • Mix the two solutions in a 10 mL scintillation vial or Teflon-lined autoclave.

2. Solvothermal Treatment

  • Seal the vessel tightly.[1]

  • Heat in a programmable oven at 85°C for 48 hours.

  • Cooling Rate: Cool at

    
     to room temperature. Slow cooling is essential for high-quality single crystals suitable for XRD.[1]
    

3. Harvesting

  • Colorless block crystals should form on the walls/bottom.[1]

  • Decant the mother liquor.[1]

  • Wash crystals with fresh DMF (

    
     mL) and Ethanol (
    
    
    
    mL).[1]
  • Activation: Solvent exchange with Ethanol for 3 days (refreshing solvent daily), followed by drying under vacuum at 60°C.[1]

Characterization & Validation

TechniqueExpected Signal (PPTC Complex)Diagnostic Value
¹H NMR Downfield shift of thiazole/pyrimidine protons (

ppm).[1] Disappearance of -COOH proton (if deprotonated).[1]
Confirms ligand coordination and purity.
FT-IR

shifts from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated).[1]

shifts.[1]
Identifies carboxylate binding mode (monodentate vs. bridging).
UV-Vis MLCT (Metal-to-Ligand Charge Transfer) bands in the 350–450 nm region (for Ru/Ir complexes).[1]Validates electronic communication between metal and ligand.[1]
SC-XRD Full 3D structure solution.[1]Definitive proof of coordination geometry and packing.[1]

Troubleshooting Guide

Issue 1: Ligand Insolubility

  • Cause: Strong intermolecular H-bonding of the carboxylic acid.[1]

  • Solution: Pre-activate the ligand with 1 equivalent of Tetrabutylammonium Hydroxide (TBAOH) or use DMF/DMSO as the primary solvent.[1]

Issue 2: Precipitation instead of Crystallization (MOF Synthesis)

  • Cause: Reaction rate too fast.

  • Solution: Add a modulating agent like acetic acid or pyridine (5–10 eq) to slow down the coordination kinetics.[1] Lower the temperature to 65°C.

Issue 3: Low Luminescence Quantum Yield

  • Cause: Quenching by high-frequency oscillators (O-H from water or solvent).[1]

  • Solution: Ensure thorough drying of the complex.[1] Perform synthesis in anhydrous conditions. Verify no water molecules are coordinated directly to the metal (replace with stronger field ligands if necessary).[1]

References

  • Constable, E. C. (2023).[1] Coordination chemistry of 2,2′:6′,2″-terpyridine and related ligands. In Advances in Inorganic Chemistry. Academic Press.[1] Link

    • Context: Provides foundational knowledge on oligopyridine and thiazole-pyridine ligand coordination modes.[1]

  • Jain, A., et al. (2021).[1] Thiazole-based ligands in coordination chemistry: A review of synthesis and applications.Coordination Chemistry Reviews, 428, 213618.[1] Link[1]

    • Context: Comprehensive review of thiazole ligands, including 2-heteroaryl deriv
  • Liu, Z., et al. (2019).[1] Iridium(III) complexes with thiazole-based ancillary ligands for efficient organic light-emitting diodes.[1]Journal of Materials Chemistry C, 7, 1234-1242.[1] Link

    • Context: Protocols for synthesizing Ir(III) complexes with thiazole-carboxylate ligands.[1]

  • Wang, X., et al. (2020).[1][4] Construction of Metal-Organic Frameworks based on bifunctional thiazole-carboxylate ligands.[1]CrystEngComm, 22, 456-465.[1] Link

    • Context: Solvothermal synthesis protocols for Zn/Cd MOFs using ligands structurally similar to PPTC.[1]

(Note: While specific literature on the exact "4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid" is limited, the protocols above are derived from validated methods for the chemically equivalent 2-(2-pyridyl)thiazole-carboxylic acid class.)

Sources

Application

Recrystallization techniques for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

Application Note: Recrystallization & Purification of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid Executive Summary This application note details the purification protocols for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization & Purification of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

Executive Summary

This application note details the purification protocols for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid , a significant heterocyclic building block often utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates. Due to the presence of both a weakly basic pyrimidine ring and an acidic carboxylic acid moiety, this compound exhibits zwitterionic potential that complicates standard purification.

This guide provides two complementary protocols:

  • Acid-Base Reprecipitation: A high-throughput method for removing non-acidic synthetic byproducts (e.g., unreacted thioamides, haloketones).

  • Thermal Recrystallization: A polishing step to enhance crystallinity and remove trace isomeric impurities using a binary solvent system.

Physicochemical Profiling

Before initiating purification, understanding the solubility profile is critical to prevent yield loss.

Compound Structure:

  • Core: Thiazole-5-carboxylic acid[1][2][3][4][5][6]

  • Substituents: Phenyl group (C4), 2-Pyrimidyl group (C2)

  • Molecular Weight: ~283.3 g/mol (Estimate based on formula C14H9N3O2S)

Table 1: Solubility Profile (Predicted & Empirical)

SolventTemperature (25°C)Temperature (Reflux)Suitability
Water (pH 7) InsolubleInsolubleAnti-solvent
Water (pH > 10) Soluble (as Salt)SolubleDissolution Medium
Water (pH < 3) InsolubleInsolublePrecipitation Medium
Ethanol / Methanol Sparingly SolubleSoluble Recrystallization Solvent
THF / DMSO SolubleSolubleCo-solvent only
Hexane / Heptane InsolubleInsolubleAnti-solvent
Ethyl Acetate Sparingly SolubleModerately SolubleWash Solvent

Protocol A: Acid-Base Reprecipitation (Primary Purification)

Objective: To remove non-acidic organic impurities (starting materials) and inorganic salts. This relies on the formation of the water-soluble sodium carboxylate salt.

Reagents:

  • Sodium Hydroxide (1M NaOH)

  • Hydrochloric Acid (1M HCl or 6M HCl for precipitation)

  • Activated Charcoal (optional, for decolorization)

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution:

    • Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid).

    • Stir at room temperature for 15–30 minutes. The solution should become clear as the carboxylate salt forms.

    • Note: If the solid does not dissolve, check pH (must be >10). If turbidity persists, these are likely non-acidic impurities.

  • Filtration (Impurity Removal):

    • Filter the alkaline solution through a Celite pad or sintered glass funnel to remove insoluble organic byproducts.

    • (Optional): If the solution is dark, treat with activated charcoal (5% w/w) for 15 minutes, then filter.

  • Precipitation:

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Monitor pH. The product will begin to precipitate as a thick white/off-white solid as the pH approaches the pKa (~3–4).

    • Endpoint: Continue acidification until pH 2–3 is reached to ensure complete protonation.

  • Isolation:

    • Stir the slurry at 0°C for 30 minutes to age the precipitate (improves filterability).

    • Filter via vacuum filtration.[7]

    • Wash the cake with cold water (2x) to remove residual NaCl.

    • Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Thermal Recrystallization (Polishing)

Objective: To obtain high-purity crystalline material suitable for X-ray diffraction or biological assays.

Solvent System: Ethanol / Water (Binary System)

  • Rationale: The compound is soluble in hot ethanol but insoluble in water. This system allows for controlled crystal growth.

Step-by-Step Methodology:

  • Dissolution:

    • Place the dried solid (from Protocol A) in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol (95% or absolute) (approx. 15–20 mL/g).

    • Heat to reflux (approx. 78°C).

    • If the solid does not fully dissolve, add more ethanol in small increments (1 mL at a time) until a clear solution is obtained.

  • Nucleation Control:

    • Remove from heat source.

    • While the solution is still hot (but not boiling), add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of hot ethanol to just clear the turbidity (restore solution).

  • Crystallization:

    • Allow the flask to cool slowly to room temperature on a cork ring (do not place directly on cold benchtop). Slow cooling is critical for crystal size.

    • Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Harvesting:

    • Filter the crystals using a Buchner funnel.

    • Wash: Wash the crystals with a cold mixture of Ethanol:Water (1:1 ratio).

    • Drying: Dry under high vacuum at 50–60°C overnight.

Process Visualization

The following diagram illustrates the logical flow of the purification strategy, distinguishing between chemical purification (Acid/Base) and physical purification (Recrystallization).

PurificationWorkflow Crude Crude Reaction Mixture BaseDissolution Dissolve in 1M NaOH (pH > 10) Crude->BaseDissolution Extraction Filtration Filter Insoluble Impurities (Remove Non-Acids) BaseDissolution->Filtration Clarification Acidification Acidify with HCl to pH 2-3 (Precipitate Product) Filtration->Acidification Filtrate CrudeSolid Isolated Solid (>95% Purity) Acidification->CrudeSolid Filtration & Drying Recrystallization Thermal Recrystallization (Ethanol/Water) CrudeSolid->Recrystallization Polishing PureCrystal Pure Crystalline Product (>99% HPLC) Recrystallization->PureCrystal Cooling & Drying

Figure 1: Integrated purification workflow combining chemical extraction and physical recrystallization.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Product comes out as a liquid oil rather than crystals.The solution is too concentrated or cooled too fast. Reheat to dissolve, add more solvent, and cool very slowly with vigorous stirring. Seed crystals may be required.
Low Yield Product remains in mother liquor.(1) The pH during acid precipitation was not low enough (aim for pH 2). (2) Too much ethanol was used in Protocol B. Cool to -20°C to recover more solid.
Colored Impurities Degradation products or metal complexes.Use Activated Charcoal during the hot filtration step of Protocol B or the basic phase of Protocol A.
Incomplete Dissolution Polymorphs or solvates.Ensure the solvent is at a rolling boil (reflux) during dissolution. If ethanol fails, try Acetic Acid or DMF/Water .

Analytical Validation

To ensure the protocol's success, the final product must be validated against the following criteria:

  • HPLC Purity: >99.0% (Area %).

  • 1H NMR: Confirm absence of ethyl ester peaks (if synthesized from ethyl ester) and solvent peaks.

  • Melting Point: The purified acid should have a sharp melting point (typically >200°C for this class of compounds, though specific values must be determined experimentally). Broad ranges indicate impurities.

  • XRD (X-Ray Diffraction): Essential if the material is for clinical development to ensure a stable polymorph.

References

  • Thiazole Carboxamide Derivatives as COX Inhibitors. ACS Omega. 2023. (Describes general synthesis and purification of thiazole-5-carboxylic acid derivatives via DCM/EDCI coupling and acid extraction).

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7932386B2. (Details recrystallization solvents for thiazole carboxylic acids including THF/Hexane and Methanol/Water systems).

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives. Journal of Medicinal Chemistry. 2025. (Provides specific workup protocols for 2-phenylthiazole-5-carboxylic acid analogs, including saponification and acidification steps).

  • Thiazole-5-carboxylic acid Properties. PubChem CID 84494. (Physicochemical data supporting the acidity and solubility profile of the core scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid in water

Welcome to the Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals facing solubility and handling challenges with 4-Phenyl-2-(2-pyrimidyl)thiazole-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals facing solubility and handling challenges with 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid .

As a highly conjugated, multi-ring system with an ionizable functional group, this compound frequently exhibits "brick dust" characteristics (high crystal lattice energy) combined with high lipophilicity. Below is our comprehensive troubleshooting guide, synthesized from field-proven physicochemical principles and authoritative pharmaceutical literature.

Diagnostic FAQ: Understanding the Molecule

Q: Why does 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid precipitate immediately when added to my aqueous assay buffer? A: The insolubility is driven by three distinct molecular liabilities:

  • Planar Aromaticity: The phenyl, thiazole, and pyrimidine rings create a highly planar, conjugated system. This promotes strong intermolecular

    
     stacking in the solid state, leading to a high melting point and a massive thermodynamic barrier to dissolution[1].
    
  • Lipophilicity (LogP): The uncharged aromatic core is highly hydrophobic, making cavity formation in an aqueous solvent energetically unfavorable.

  • Hydrogen Bonding: The C5-carboxylic acid group forms strong intermolecular hydrogen-bonded dimers in the solid state. At a pH below its pKa (estimated ~3.5–4.5), the molecule remains unionized, maximizing its hydrophobicity.

Q: How can I differentiate between a kinetically stable colloidal suspension and a true thermodynamic solution? A: Visual inspection is insufficient, as colloidal aggregates can appear transparent to the naked eye. To validate a true solution, measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 indicates the absence of light-scattering colloidal particles, confirming a self-validating true solution.

Strategic Workflows: The "How-To" Guide

Based on your specific assay requirements, select one of the three self-validating protocols below.

Strategy A: pH Modulation & Salt Formation (The "Silver Bullet")

Causality: Deprotonating the C5-carboxylic acid disrupts the solid-state hydrogen-bonded dimers and introduces a permanent ionic charge. This drastically lowers the LogD of the molecule and increases favorable ion-dipole interactions with water[1]. Note: We recommend forming a Meglumine (N-methyl-D-glucamine) salt rather than a Sodium salt. The bulky amino sugar moiety of Meglumine prevents the "common-ion effect" precipitation that frequently occurs when sodium salts are introduced into physiological saline (e.g., PBS).

Step-by-Step Protocol:

  • Dispersion: Suspend 10 mg of the compound in 900 µL of HPLC-grade water.

  • Ionization: Add 1.1 molar equivalents of Meglumine (prepared as a 1M aqueous stock solution).

  • Validation: Vortex for 5 minutes and sonicate at room temperature for 10 minutes. The cloudy suspension will clarify into a transparent solution. Verify via OD600 measurement.

  • Buffering: If required, slowly titrate the solution with 0.1M HCl to your target pH, ensuring you do not drop below pH 6.5 to prevent re-precipitation.

Strategy B: Ternary Cosolvent System (When physiological pH is required)

Causality: Cosolvents like PEG-400 and DMSO lower the overall dielectric constant of the aqueous mixture. This reduces the energy required to create a solvent cavity for the lipophilic phenyl and thiazole rings[1].

Step-by-Step Protocol:

  • Primary Solubilization: Dissolve 10 mg of the compound in 100 µL of 100% DMSO to create a 100 mg/mL stock. The DMSO efficiently disrupts the

    
     stacking.
    
  • Bridging: Add 400 µL of PEG-400 to the DMSO stock and vortex thoroughly. PEG-400 acts as a bridging solvent to prevent the "solvent shift" shock that causes precipitation.

  • Aqueous Dilution: Slowly add 500 µL of water or assay buffer dropwise while vortexing continuously to yield a final concentration of 10 mg/mL in a 10% DMSO / 40% PEG-400 / 50% Water system.

Strategy C: Cyclodextrin Inclusion Complexation (For cell-based or in vivo assays)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that physically encapsulates the lipophilic phenyl or pyrimidine rings, shielding them from water while the hydrophilic exterior maintains aqueous solubility[2]. This is ideal for assays where organic solvents are toxic[3].

Step-by-Step Protocol:

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer.

  • Ligand Addition: Add the compound in excess (e.g., 5 mg/mL) to the HP-β-CD solution.

  • Equilibration: Shake the suspension on a rotary shaker at 37°C for 24 to 48 hours. Crucial Insight: Complexation is thermodynamically driven but kinetically slow. The hydrophobic drug must displace high-enthalpy water molecules from inside the CD cavity[4]. Do not rush this step.

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

Quantitative Data Presentation

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility LimitBiological Assay CompatibilityBest Used For
A. Meglumine Salt Deprotonation of C5-carboxylic acid> 50 mg/mLHigh (if pH > 7.0 is tolerated)High-concentration stocks, IV dosing.
B. Cosolvent System Reduction of aqueous dielectric constant5 - 10 mg/mLModerate (DMSO toxicity > 1% v/v)In vitro biochemical assays, target binding.
C. HP-β-CD Complex Hydrophobic encapsulation of aromatic rings2 - 5 mg/mLVery High (FDA approved excipient)Cell-based assays, in vivo PK/PD studies.

Visualizations

G Start Compound Insoluble in Aqueous Media Q1 Is physiological pH (7.4) strictly required? Start->Q1 Salt Strategy A: Form Na+/Meglumine salt (pH > 7.0) Q1->Salt No Q2 Are organic solvents (e.g., DMSO) tolerated? Q1->Q2 Yes Cosolvent Strategy B: Cosolvent System (DMSO/PEG-400) Q2->Cosolvent Yes CD Strategy C: Cyclodextrin Complexation (HP-β-CD) Q2->CD No

Decision tree for selecting a solubilization strategy based on assay constraints.

G Molecule 4-Phenyl-2-(2-pyrimidyl) thiazole-5-carboxylic acid Lipophilic Highly Lipophilic Core (Phenyl + Thiazole) Molecule->Lipophilic Acidic Ionizable Group (C5-Carboxylic Acid) Molecule->Acidic Stacking Planar Aromaticity (Pi-Pi Stacking) Molecule->Stacking Cosolvent Cosolvents (Reduce Dielectric Constant) Lipophilic->Cosolvent Overcome by CD HP-β-Cyclodextrin (Hydrophobic Encapsulation) Lipophilic->CD Overcome by Base Alkaline pH / Base (Deprotonation to Carboxylate) Acidic->Base Overcome by Stacking->CD Overcome by

Mechanistic relationship between molecular liabilities and solubilization strategies.

References

  • Khan, K. U., Minhas, M. U., Badshah, S. F., Suhail, M., Ahmad, A., & Ijaz, S. (2022). Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs. Life Sciences, 291, 120301.[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329-E357.[Link]

Sources

Optimization

Minimizing side reactions during 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid coupling

Technical Support Center: 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid Coupling Executive Summary Coupling 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is deceptive. On paper, it appears to be a standard hete...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid Coupling

Executive Summary

Coupling 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is deceptive. On paper, it appears to be a standard heterocyclic acid. In practice, it presents a "perfect storm" of three competing reactivity issues: metal chelation , thermal decarboxylation , and competitive N-acylation .

The 2-(2-pyrimidyl)thiazole motif acts as a bidentate ligand (similar to 2,2'-bipyridine), capable of sequestering trace metals that catalyze side reactions. Furthermore, the electron-deficient nature of the pyrimidine ring, while activating the system, makes the carboxylic acid prone to decarboxylation under forcing conditions.

This guide provides a self-validating protocol to neutralize these threats before they ruin your yield.

Part 1: The "Silent Killers" – Troubleshooting & Causality

Issue 1: The Chelation Trap (Residual Palladium)

Symptom: The reaction stalls at 50-60% conversion, or the product is colored (dark brown/black) and difficult to purify. Mechanism: The 2-(2-pyrimidyl)thiazole core is a potent


-bidentate chelator. If this starting material was synthesized via Suzuki or Stille coupling (common for phenyl-thiazole assembly), it likely holds tightly bound residual Palladium (Pd).
  • The Risk: Residual Pd does not just sit there; it can catalyze decarboxylation of the carboxylic acid or oxidative side reactions of your amine.

  • The Fix: You must demetallate the starting acid before the coupling step. Standard washes are insufficient.

Q: How do I confirm if metal chelation is destroying my reaction?

A: Run a test reaction with 5 eq. of a scavenger like N-Acetyl Cysteine or QuadraPure™ TU . If the yield jumps significantly, your starting material is contaminated.

Issue 2: Competitive N-Acylation (The "Wrong Nitrogen")

Symptom: Formation of unstable intermediates or low yield when using weak amine nucleophiles (e.g., anilines). Mechanism: The pyrimidine nitrogens are electron-withdrawing but remain nucleophilic. Upon activation of the carboxylic acid (e.g., with EDC/NHS or HATU), the pyrimidine nitrogen can intramolecularly or intermolecularly attack the activated ester, forming an N-acyl urea or N-acyl heteroaromatic species. This effectively "caps" your activating agent.

Q: Should I use an Acid Chloride to force the reaction?

A: Proceed with extreme caution. Generating the acid chloride (using


 or 

) generates HCl. The pyrimidine and thiazole nitrogens will protonate, forming an insoluble hydrochloride salt that precipitates out of DCM or THF, stopping the reaction. If you must use acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in neutral conditions.
Issue 3: Thermal Decarboxylation

Symptom: Evolution of gas bubbles during heating; loss of the carboxylic acid peak in LCMS (


).
Mechanism:  Thiazole-5-carboxylic acids are generally stable, but the electron-withdrawing 2-pyrimidyl group destabilizes the bond between the ring and the carboxyl group. Heating above 60°C—especially in the presence of base—accelerates decarboxylation.

Part 2: Visualizing the Threat Landscape

The following diagram maps the competing pathways you must control.

G Start 4-Phenyl-2-(2-pyrimidyl) thiazole-5-COOH Activated Activated Ester (O-At/O-Bt) Start->Activated HATU/DIPEA (Controlled) Decarb Decarboxylation (Product - CO2) Start->Decarb Heat (>60°C) or Lewis Acid Chelation Pd-Complex (Catalytic Dead End) Start->Chelation Residual Pd (High Affinity) NAcyl N-Acyl Pyrimidine (Unstable Adduct) Activated->NAcyl Intramolecular Attack Product Desired Amide Activated->Product Amine Nucleophile (Fast Kinetics)

Figure 1: Competing reaction pathways. Note that residual Palladium (Chelation) and Heat are the primary drivers of failure.

Part 3: The Self-Validating Protocol

This protocol is designed to bypass the solubility issues ("brick dust" nature) and prevent metal interference.

Phase 1: Pre-Coupling Demetallation (Mandatory)

Do not skip this if your acid came from a Suzuki coupling.

  • Dissolve the carboxylic acid in DMF (10 mL/g).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavenger resin) at 10 wt% relative to the substrate.

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE frit.

  • Validation: Check the filtrate color. It should be light yellow/tan, not dark brown.

Phase 2: The "Cold-Start" Activation

Using HATU is preferred over EDC because the fast kinetics of HATU outcompete the N-acylation side reaction.

Reagents:

  • Solvent: Anhydrous DMF or NMP (DCM is usually too poor a solvent for this scaffold).

  • Coupling Agent: HATU (1.1 eq).

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq). Avoid TEA; it is less sterically hindered and can cause racemization if your amine is chiral.

Step-by-Step:

  • Dissolution: Dissolve the demetallated acid (1.0 eq) and HATU (1.1 eq) in DMF (0.1 M concentration) at 0°C (Ice Bath) .

  • Base Addition: Add DIPEA (1.0 eq only) dropwise.

    • Why? Adding all base at once generates heat. We want to form the activated ester at low temp to prevent decarboxylation.

  • Activation: Stir at 0°C for 15-30 minutes.

    • Checkpoint: Take a 5 µL aliquot, quench in MeOH. LCMS should show the Methyl Ester (from MeOH reacting with activated acid) or the Activated Ester mass. If you see

      
       (decarboxylated species), your temperature is too high.
      
  • Amine Addition: Add your Amine partner (1.1 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.

  • Monitoring: Monitor via LCMS at 1 hour. If incomplete, add HOAt (0.5 eq) as a catalyst.

Part 4: Comparative Data & Solvent Selection

The following table summarizes why DMF/HATU is the superior system for this specific scaffold compared to traditional methods.

ParameterDCM / EDC / HOBt Thionyl Chloride (Acid Chloride) DMF / HATU (Recommended)
Solubility Poor (Suspension)Poor (Salt formation)Excellent (Homogeneous)
Side Reactions High N-Acyl Urea formationHCl salt precipitation; HydrolysisMinimal (Fast kinetics)
Decarboxylation Risk Low (Room Temp)High (if refluxed)Low (0°C start)
Purification Difficult (Urea byproduct)Acidic workup requiredAqueous wash removes byproducts

Part 5: Frequently Asked Questions (FAQs)

Q: My product is stuck in the DMF layer during workup. How do I get it out? A: This molecule is lipophilic but the DMF holds it.

  • Technique: Do not just use Water/EtOAc. Use 5% LiCl (aq) solution for your washes. The Lithium coordinates to DMF and pulls it into the aqueous layer, breaking the emulsion and freeing your product into the organic layer.

Q: Can I use microwave irradiation to speed this up? A: Absolutely NOT. Thiazole-5-carboxylic acids are thermally sensitive. Microwave heating often creates "hot spots" >100°C, which will instantly decarboxylate your starting material. Stick to room temperature.

Q: I see a peak with Mass +99 in my LCMS. What is it? A: That is the N-acyl urea adduct from EDC coupling (if you used EDC). It means your amine is too slow, or the activation was too long. Switch to HATU/HOAt to increase the rate of the desired attack.

References

  • Decarboxylation of Thiazole Carboxylic Acids

    • Mechanism & Kinetics: "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids." J. Chem. Soc., Perkin Trans. 2, 1991.[1] Link

  • Metal Scavenging in Heterocyclic Chemistry

    • Protocol: "Removal of Palladium Impurities from Reaction Mixtures."[2][3][4] Biotage Technical Guide. Link

  • Amide Coupling of Electron-Deficient Heterocycles

    • HATU Efficiency: "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids." PMC (NIH). Link

  • 2-(2-Pyrimidyl)

    • Structural Analogy: "2-(2-Pyridyl)thiazole-4-carboxylic acid properties and coordination." PubChem. Link

Sources

Troubleshooting

Optimization of reaction time for thiazole ring closure in carboxylic acid synthesis

Executive Summary & Core Directive Welcome to the Technical Support Center. You are likely accessing this guide because your thiazole synthesis is suffering from one of two extremes: kinetic stagnation (the reaction is t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely accessing this guide because your thiazole synthesis is suffering from one of two extremes: kinetic stagnation (the reaction is too slow, leaving unreacted haloketones) or thermodynamic degradation (the reaction was prolonged, leading to decarboxylation or tar formation).

In the synthesis of thiazole carboxylic acids (often via the Hantzsch method using


-haloketones and thioamides/thioureas), time is not a linear variable—it is a threshold variable. 

This guide prioritizes Microwave-Assisted Organic Synthesis (MAOS) as the gold standard for optimization, contrasted with conventional thermal methods, and addresses the critical instability of the carboxylic acid moiety during ring closure.

Mechanism & Kinetic Workflow

To optimize time, you must understand the rate-determining steps. The Hantzsch synthesis is a multi-step cascade.[1][2][3]

Figure 1: Mechanistic Pathway & Rate-Limiting Steps

This diagram illustrates the cascade from reactants to the final aromatic system. Note that dehydration is often the thermodynamic sink.

HantzschMechanism cluster_side Thermodynamic Risk Reactants Reactants (α-Haloketone + Thioamide) Inter1 Intermediate 1 (S-Alkylation) Reactants->Inter1 SN2 Attack (Fast) Inter2 Intermediate 2 (Hydroxythiazoline) Inter1->Inter2 Cyclization (Rate Determining 1) Product Final Product (Thiazole Ring) Inter2->Product Dehydration (-H2O) (Aromatization) Decarb Decarboxylated By-product Product->Decarb Prolonged Heat (>100°C)

Caption: The Hantzsch cascade. Kinetic bottlenecks occur at cyclization. Excessive thermal exposure post-aromatization risks decarboxylation.

Optimization Protocols: Conventional vs. Microwave

The following data compares standard thermal reflux with microwave irradiation. Use this to benchmark your current results.

Table 1: Reaction Time & Yield Comparison
ParameterConventional Reflux (Ethanol)Microwave Irradiation (MAOS)Technical Insight
Reaction Time 2.0 – 6.0 Hours10 – 25 Minutes MAOS overcomes the activation barrier for cyclization almost instantly [1, 4].
Temperature 78°C (B.P. of EtOH)100°C – 130°C (Pressurized)Sealed vessels allow superheating of solvents (ethanol/water) without evaporation.
Yield 65% – 78%85% – 97% Shorter times reduce the window for oxidative degradation of thioamides.
Carboxylic Acid Stability High Risk Low Risk Rapid heating/cooling cycles in MAOS prevent prolonged exposure that triggers decarboxylation [3].
Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid library generation and preventing decarboxylation.

  • Stoichiometry: Mix

    
    -haloketone (1.0 equiv) and thioamide/thiourea (1.1 equiv) in a microwave-safe vial.
    
  • Solvent: Add Ethanol or Ethanol/Water (1:1).[4] Note: Water is a surprisingly effective green solvent for this reaction due to the "on-water" effect [4].

  • Irradiation: Set microwave reactor to 100°C (fixed temperature mode).

  • Time: Hold for 15 minutes .

  • Workup: Cool to RT. Pour into 5% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Filter precipitate.[1][2][4][5][6][7][8]
    
Protocol B: Conventional Thermal Optimization

Best for: Large-scale batches where microwave reactor volume is limited.

  • Catalysis: Add 10-20 mol% of Sodium Acetate or p-TsOH . This buffers the HBr generated, preventing acid-catalyzed degradation of the product [2].

  • Monitoring: Do NOT rely on a timer. Spot TLC every 30 minutes.

  • Endpoint: Stop heating immediately upon disappearance of the

    
    -haloketone spot.
    

Troubleshooting Guide (FAQs)

Category 1: The "Stalled" Reaction (Kinetic Issues)

Q: My reaction has been refluxing for 4 hours. I still see the starting


-haloketone spot on TLC. Should I add more heat? 
A: No.  If it hasn't cyclized by now, you likely have a "poisoned" nucleophile.
  • Diagnosis: The HBr byproduct generated during the initial

    
     attack (see Figure 1) can protonate the nitrogen of the thioamide, rendering it non-nucleophilic.
    
  • Solution: Add a mild base scavenger (Sodium Acetate or

    
    , 1.0 equiv) to the reaction mixture. This neutralizes the acid and frees the nitrogen for the cyclization step [2].
    

Q: I am using a sterically hindered ketone. The reaction is barely moving. A: Steric bulk prevents the initial


 attack.
  • Solution: Switch to a polar aprotic solvent like DMF or DMA and increase temperature to 100°C. However, this makes workup harder. A better approach is Solvent-Free Grinding : Grind reactants with p-TsOH in a mortar for 10 mins before heating. The high concentration overcomes steric barriers [5].

Category 2: The "Vanishing" Product (Thermodynamic Issues)

Q: I synthesized a thiazole-4-carboxylic acid. The mass spec shows a peak at [M-44]. What happened? A: You suffered Decarboxylation .

  • Mechanism: Thiazole carboxylic acids are electron-deficient. Prolonged heating facilitates the loss of

    
    .
    
  • Fix:

    • Switch to Ester: Synthesize the ethyl ester derivative (using ethyl bromopyruvate) instead of the free acid. The ester is thermally stable. Hydrolyze it to the acid after ring closure using mild LiOH at room temperature [6].

    • Reduce Time: If you must close the acid directly, use Microwave irradiation (10 mins max).

Q: My reaction mixture turned into a black tar. A: This is oxidative polymerization of the thioamide/thiourea.

  • Fix: Degas your solvent with Nitrogen/Argon for 10 minutes before heating. Thioamides are sulfur-rich and prone to oxidation at high temperatures in air.

Diagnostic Logic Tree

Use this flowchart to diagnose yield issues based on your observations.

Figure 2: Troubleshooting Decision Matrix

TroubleshootingTree Start Start: Low Yield / Impure Product Observation What is the primary observation? Start->Observation Stalled Starting Material Remains (TLC) Observation->Stalled Tar Black Tar / Decomposition Observation->Tar WrongMass Clean Product but Wrong Mass (M-44) Observation->WrongMass BaseCheck Did you add a base? Stalled->BaseCheck Atmosphere Was it under Inert Gas? Tar->Atmosphere Decarb Diagnosis: Decarboxylation WrongMass->Decarb AddBase Action: Add NaOAc (Neutralize HBr) BaseCheck->AddBase No HeatCheck Action: Switch to Microwave (Overcome Activation Energy) BaseCheck->HeatCheck Yes Degas Action: Degas Solvent (Prevent S-Oxidation) Atmosphere->Degas No EsterRoute Action: Use Ethyl Ester Precursor Then Hydrolyze @ RT Decarb->EsterRoute

Caption: Decision matrix for diagnosing reaction failures. Green nodes indicate corrective experimental actions.

References

  • Potts, K. T., & Choudhury, D. R. (1977). Decarboxylation of Thiazolecarboxylic Acids. Journal of Organic Chemistry.
  • Majhi, S., et al. (2024).[9] Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Current Microwave Chemistry. Retrieved from [Link]

  • Scribd Document. (2025). Hantzsch Thiazole Synthesis Mechanism: Solvent-Free Reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Thiazole-Pyrimidine Intermediates

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Prevention of Hydrolytic Degradation in Heterocyclic Intermediates Executive Summary & Core Directive Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Prevention of Hydrolytic Degradation in Heterocyclic Intermediates

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely here because your thiazole-pyrimidine intermediates—critical scaffolds in kinase inhibitor discovery—are degrading. These compounds are notoriously hygroscopic and electrophilic .

The Problem: The electron-deficient nature of the pyrimidine ring (especially with leaving groups like halogens) and the imine character of the thiazole make them prime targets for nucleophilic attack by water (


 mechanism).

The Solution: You cannot simply "store it cold." You must engineer a storage environment that eliminates the three vectors of hydrolysis: Protonation (Catalysis) , Moisture (Nucleophile) , and Thermal Energy (Activation) .

Mechanistic Insight: Why is my compound degrading?

To prevent degradation, you must understand the enemy. Hydrolysis in thiazole-pyrimidine systems is rarely random; it follows specific kinetic pathways.

The Hydrolysis Cascade (Mechanism)

The following diagram illustrates the primary failure mode: the nucleophilic attack of water on an electron-deficient pyrimidine ring (often carrying a leaving group like Chlorine at C-2 or C-4), which is a common intermediate state.

HydrolysisMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Nucleophilic Attack cluster_2 Phase 3: Degradation Start Intact Intermediate (Electrophilic C-2/C-4) Complex Meisenheimer Complex (Tetrahedral) Start->Complex + H2O (Slow Step) Acid Residual Acid (Protonation) Acid->Start Activates Ring Water Atmospheric H2O (Nucleophile) Water->Complex Product Hydrolyzed Product (Pyrimidone/Ring Open) Complex->Product Elimination HCl Acid Byproduct (Autocatalysis) Complex->HCl Release HCl->Acid Feedback Loop

Figure 1: The autocatalytic hydrolysis cycle. Note how the release of acid (e.g., HCl from a chloropyrimidine) accelerates the degradation of the remaining stock.

Critical Vulnerability Points
  • The C-2/C-4 Positions: In pyrimidines, these positions are highly electrophilic. If your intermediate has a halogen here (e.g., 2-chloropyrimidine), it is essentially an "activated ester" waiting for water [1].

  • The Thiazole Imine: The

    
     bond in the thiazole ring can undergo ring-opening hydrolysis under acidic conditions, destroying the aromaticity.
    
  • Autocatalysis: As shown in the diagram, hydrolysis often releases acid (HCl, HBr, or carboxylic acids). This acid protonates the remaining ring nitrogens, making them more electrophilic and accelerating the rot [2].

The "Fortress" Storage Protocol

Do not rely on standard vials. Use this self-validating storage workflow for long-term stability (>6 months).

Step-by-Step Workflow

StorageProtocol Synthesis 1. Synthesis & Workup (Remove ALL Acid) Lyophilization 2. Lyophilization (t-BuOH/H2O Azeotrope) Synthesis->Lyophilization Must be neutral pH Argon 3. Argon Blanket (Displace O2/H2O) Lyophilization->Argon Immediate Container 4. Primary Container (Amber Glass + Teflon Cap) Argon->Container Secondary 5. Secondary Containment (Mylar Bag + Mol. Sieves) Container->Secondary Double Barrier Freezer 6. Deep Freeze (-20°C or -80°C) Secondary->Freezer

Figure 2: The "Fortress" protocol ensures three layers of protection: chemical (pH neutral), physical (Argon/Glass), and environmental (Desiccant/Cold).

Detailed Protocol Specifications
ParameterSpecificationScientific Rationale
Drying Method Lyophilization (Freeze Drying)Vacuum drying from oil creates static/gummy solids. Lyophilization creates a porous cake with high surface area, allowing complete solvent removal. Use t-Butanol/Water (4:1) to prevent "meltback" [3].
Desiccant Molecular Sieves (4Å) Silica gel is too weak for low humidity. 4Å Sieves aggressively scavenge water at low PPM without being acidic like

[4].
Atmosphere Argon (Ar) Argon is heavier than air and "blankets" the solid. Nitrogen (

) is lighter and mixes with air more easily if the seal is imperfect.
Temperature -20°C to -80°C Arrhenius equation dictates that lowering T slows reaction kinetics. -80°C is required for highly reactive intermediates (e.g., sulfonyl chlorides).
Troubleshooting & FAQs

Q1: My white intermediate turned yellow/orange overnight. Is it ruined?

  • Diagnosis: This is the "Canary in the Coal Mine." The color change indicates the formation of extended conjugation systems, likely due to ring-opening or oxidative coupling.

  • Action:

    • Check LCMS. If you see a mass peak of M+18 (Water addition) or M+16 (Oxidation), hydrolysis has occurred.

    • Do not use. The degradation products (often acidic) will poison your next reaction (e.g., killing the catalyst in a Suzuki coupling).

Q2: I dried it on a rotavap, but it turned into a sticky gum. How do I fix this?

  • Cause: Thiazole-pyrimidines often form "oils" that trap solvent. The solvent acts as a plasticizer, lowering the glass transition temperature (

    
    ) and allowing water mobility.
    
  • Protocol: Dissolve the gum in a minimal amount of 1,4-Dioxane or t-Butanol , freeze it in liquid nitrogen, and lyophilize for 24 hours. You need a free-flowing powder for stability.

Q3: Can I store these intermediates in solution (e.g., DMSO stock)?

  • Verdict: High Risk.

  • Reasoning: DMSO is hygroscopic (absorbs water from air). Even "anhydrous" DMSO can contain 50-100 ppm water, which is a large molar excess compared to a dilute compound.

  • Exception: If necessary, store in anhydrous Acetonitrile (MeCN) over 3Å molecular sieves at -20°C. Avoid protic solvents (MeOH, EtOH) entirely [5].

Q4: My NMR shows broad peaks for the NH protons. Is this bad?

  • Analysis: Broadening often indicates rapid proton exchange with water.

  • Test: Add a drop of

    
    . If the peak disappears instantly, it is exchangeable. If the aromatic peaks are also broadening or shifting, your ring system is degrading.
    
References
  • Kinetics of Nucleophilic Substitution: Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems.[1][2] Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines. Journal of the Chemical Society. Link

  • Autocatalysis & Acid Sensitivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reference on Pyrimidine/Thiazole reactivity).
  • Lyophilization Techniques: Franks, F. (1998). Freeze-drying of bioproducts: putting principles into practice. European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Desiccant Selection: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • Solvent Hygroscopicity: Burfield, D. R., et al. (1983). Desiccant Efficiency in Solvent Drying. Journal of Applied Chemistry and Biotechnology.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

Optimizing H NMR Spectral Analysis for Heterocyclic Carboxylic Acids: A Comparison Guide for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid The structural elucidation of highly functionalized drug intermediates, such...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing


H NMR Spectral Analysis for Heterocyclic Carboxylic Acids: A Comparison Guide for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid 

The structural elucidation of highly functionalized drug intermediates, such as 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid, presents unique analytical challenges. This molecule features a rigid planar thiazole core, a highly deshielded 2-pyrimidyl group, a sterically hindered phenyl ring, and a carboxylic acid moiety prone to dynamic hydrogen bonding.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvent systems and magnetic field strengths. By understanding the physical chemistry and causality behind these experimental choices, researchers can establish a self-validating protocol for flawless structural verification.

Mechanistic Rationale: Solvent System Comparison

The selection of a deuterated solvent dictates the resolution and accuracy of the resulting


H NMR spectrum. For thiazole-5-carboxylic acid derivatives, the solvent must simultaneously solvate a highly polar carboxylic acid and a lipophilic aromatic system.
  • CDCl

    
     (Chloroform-d):  This low-polarity solvent fails to disrupt the strong intermolecular hydrogen bonds of the C5-carboxylic acid. Consequently, the molecules form dynamic dimers in solution. This chemical exchange leads to severe line broadening, often causing the -COOH proton signal to completely disappear into the baseline[1]. Furthermore, the rigid thiazole-pyrimidine system exhibits poor overall solubility in CDCl
    
    
    
    , leading to low signal-to-noise ratios (SNR).
  • DMSO-d

    
     (Dimethyl Sulfoxide-d
    
    
    
    ):
    This is the gold standard for heterocyclic carboxylic acids. With a high dielectric constant (
    
    
    ), DMSO acts as a strong hydrogen-bond acceptor. It fully disrupts the carboxylic acid dimers, stabilizing the monomeric form. This causality results in a sharp, distinct broad singlet for the -COOH proton, typically resonating beyond 13.0 ppm[2].
  • THF-d

    
     (Tetrahydrofuran-d
    
    
    
    ):
    A viable medium-polarity alternative when DMSO-d
    
    
    cannot be used (e.g., if the sample must be recovered easily, as DMSO is difficult to evaporate). It provides moderate hydrogen-bond disruption, but peak resolution is inferior to DMSO-d
    
    
    .

Table 1: Quantitative


H NMR Data Comparison (DMSO-d

vs. CDCl

)
Proton AssignmentMultiplicityIntegrationShift in DMSO-d

(ppm)
Shift in CDCl

(ppm)
Causality / Mechanistic Notes
-COOH br s1H~13.15Missing / BroadDMSO-d

stabilizes the monomer[2]; CDCl

promotes dimerization[1].
Pyrimidine H4, H6 d (J=4.9 Hz)2H~8.95~8.85Highly deshielded by adjacent electronegative ring nitrogens.
Phenyl H-ortho m2H~7.80~7.75Deshielded by the thiazole core and C5 carbonyl anisotropy.
Pyrimidine H5 t (J=4.9 Hz)1H~7.60~7.40Often overlaps with phenyl protons in low-polarity solvents.
Phenyl H-meta, para m3H~7.45~7.40Less affected by the thiazole electronic effects.

Resolution Dynamics: Field Strength Comparison

When comparing benchtop NMR systems (80 MHz) against routine (400 MHz) and high-field (600 MHz) spectrometers, the critical metric is chemical shift dispersion .

In 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid, the Pyrimidine H5 triplet (~7.60 ppm) and the Phenyl meta/para multiplet (~7.45 ppm) are separated by only 0.15 ppm.

  • At 80 MHz: A 0.15 ppm difference equates to just 12 Hz. Because the multiplets themselves span 10–15 Hz, these signals will severely overlap. This creates complex, second-order spin systems that cannot be accurately integrated, destroying the self-validating nature of the assay.

  • At 400 MHz and 600 MHz: The 0.15 ppm difference expands to 60 Hz and 90 Hz, respectively. This provides absolute baseline separation between the pyrimidine and phenyl signals, allowing for precise integration and definitive structural proof[2].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in your structural elucidation, follow this causality-driven protocol. This workflow is designed to be self-validating: if the integration of the isolated pyrimidine doublet does not perfectly match the phenyl multiplet (2:5 ratio), the system immediately flags an impurity or a relaxation error.

Step 1: Precision Sample Preparation

  • Weigh exactly 5–10 mg of the API intermediate.

  • Dissolve completely in 0.6 mL of DMSO-d

    
     (containing 0.03% v/v TMS).
    Causality: Using exactly 0.6 mL ensures the liquid column in the 5 mm NMR tube is ~4.5 cm high. This prevents magnetic susceptibility artifacts at the air-liquid interface from entering the active coil volume, which would otherwise distort the magnetic field (
    
    
    
    ) and ruin peak shape.

Step 2: Probe Tuning and Matching (ATM)

  • Insert the sample and lock onto the deuterium frequency of DMSO.

  • Perform Automatic Tuning and Matching (ATM) for the

    
    H channel.
    Causality: The probe must be tuned to the exact electrical impedance of the sample. Because DMSO-d
    
    
    
    has a vastly different dielectric constant than CDCl
    
    
    , failing to re-tune will result in a severe loss of signal-to-noise ratio (SNR) and inaccurate 90-degree pulse calibrations.

Step 3: Gradient Shimming

  • Execute a gradient shimming protocol (e.g., TopShim) optimized for the Z-axis. Causality: Perfect

    
     homogeneity is required to resolve the fine J=4.9 Hz coupling of the pyrimidine ring, which is critical for confirming the substitution pattern.
    

Step 4: Acquisition Parameters

  • Select a standard 1D

    
    H pulse sequence (e.g., zg30).
    
  • Set the relaxation delay (D1) to

    
     2.0 seconds .
    Causality: Carboxylic acid protons and protons adjacent to quaternary carbons often exhibit longer 
    
    
    
    relaxation times. An insufficient D1 delay leads to incomplete longitudinal magnetization recovery, causing artificially low integration values that invalidate the quantitative accuracy of the spectrum.

Visualizing the Analytical Workflow

The following diagram maps the logical progression and decision-making matrix for the NMR analysis of this specific compound.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Acquisition & Processing cluster_2 Structural Elucidation A API Intermediate (Thiazole-COOH) B Solvent Selection (DMSO-d6 preferred) A->B C Tuning & Matching (Impedance Optimization) B->C Transfer to Spectrometer D Gradient Shimming (B0 Homogeneity) C->D E FT & Phase Correction (Baseline Optimization) D->E Acquire FID F Peak Integration (Self-Validation) E->F G Multiplet Analysis (J-Coupling Extraction) F->G Confirm Structure

Workflow for the 1H NMR structural elucidation of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid.

References[1] WO2018064119A1 - Calpain modulators and therapeutic uses thereof. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyIKLnXN3T2A5T0RkgE0b03D_5VKUX8ZkeMFITT5uRfVSYqgYAfAOXlJdb5jFpNE36e1RI-R6z2Fp-DgEVvvkD9btL0gYXZ33thzvd4VanvedRC27w-ascgpD7Qy2i9hEnxgfeXk1ZorgOLkB6Ag==[2] Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Semantic Scholar.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsw2ISYJe7z6C9K3dsqxCHXBE9utdgvXop9R5g_Sp81cZ811e8L-YDqFmGVvvPhYKCp8H_MzwTcrBRxoR6CiEAm-an8i1ET3uSvb-DyAlbRbss4WSR5VxtIR23E7GbrcxwauQLqUQOqmvej65ybKSVCy-8-I5RRuZBWDH7IRzFk4ql5-ja43TMKru7htnad_uuIdEf94U-TGLCkzNVVOXj

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (CAS: 1539821-77-6), a critical scaffold in the development of xanthine oxida...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (CAS: 1539821-77-6), a critical scaffold in the development of xanthine oxidase inhibitors and kinase-targeting therapeutics.

Executive Summary & Chemical Context

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (hereafter PPT-5-CA ) represents a specific subclass of 2,4-disubstituted thiazoles. Unlike its aliphatic analogs (e.g., the 4-methyl thiazole core found in Febuxostat), the inclusion of a phenyl group at the C4 position significantly alters its ionization stability and fragmentation kinetics.

This guide compares the fragmentation behavior of PPT-5-CA against two primary alternatives:

  • Febuxostat (FBX): The clinical standard (4-methyl-2-arylthiazole scaffold).

  • 4-Methyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (MPT-5-CA): A direct structural analog lacking the C4-phenyl stabilization.

Key Finding: PPT-5-CA exhibits a distinct "Phenyl-Retained" fragmentation pathway that offers higher diagnostic specificity than the labile methyl group of Febuxostat-related impurities.

Experimental Methodology (LC-MS/MS)

To ensure reproducible fragmentation data, the following protocol is recommended. This method is self-validating through the use of internal standards and specific collision energy ramps.

Protocol: Gradient Elution & Ionization
  • Instrument: Q-TOF or Triple Quadrupole (QqQ) MS.

  • Ionization Source: Electrospray Ionization (ESI), Positive and Negative modes.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Collision Energy (CE): Ramp 10–40 eV to capture both labile (water loss) and skeletal (ring cleavage) fragments.

Validation Step (Self-Check)

Critical Checkpoint: Before analyzing PPT-5-CA, inject a Febuxostat standard (1 µg/mL). In Negative Mode (ESI-), you must observe the dominant decarboxylation peak [M-H-CO₂]⁻ at m/z 271. If this transition is <50% relative abundance, your collision gas pressure is insufficient.

Fragmentation Analysis & Pathways

Mechanistic Pathway (Graphviz Visualization)

The fragmentation of PPT-5-CA is driven by the stability of the thiazole-carboxylic acid moiety. The primary pathways involve decarboxylation (neutral loss of 44 Da) and dehydration (neutral loss of 18 Da), followed by the cleavage of the pyrimidine ring.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 284.05 (C14H10N3O2S)+ Acylium Acylium Ion [M+H-H2O]+ m/z 266.04 (Loss of -OH) Precursor->Acylium - H2O (18 Da) Low CE (10-15 eV) Decarboxy Decarboxylated Ion [M+H-CO2]+ m/z 240.06 (Stable Thiazole Core) Precursor->Decarboxy - CO2 (44 Da) Med CE (20-25 eV) PhenylThiazole Phenyl-Thiazole Cation m/z 162.03 (Loss of Pyrimidine) Decarboxy->PhenylThiazole - Pyrimidine (78 Da) High CE (>35 eV) Pyrimidine Pyrimidine Nitrilium m/z 79.03 Decarboxy->Pyrimidine Ring Fission

Figure 1: Proposed ESI(+) fragmentation pathway for PPT-5-CA. The stability of the C4-Phenyl group prevents the rapid alkyl losses seen in Febuxostat.

Comparative Fragmentation Data (Table)

The following table contrasts the MS/MS behavior of PPT-5-CA with its analogs.

FeaturePPT-5-CA (Target)MPT-5-CA (Analog)Febuxostat (Reference)
Formula C₁₄H₉N₃O₂SC₉H₇N₃O₂SC₁₆H₁₆N₂O₃S
Precursor (ESI+) 284.05 222.03 317.09
Primary Fragment 240.06 (-CO₂)178.04 (-CO₂)261.03 (-C₄H₈)
Secondary Fragment 266.04 (-H₂O)204.02 (-H₂O)271.09 (-COOH)
Diagnostic Ion 162.03 (Phenyl-Thiazole)100.02 (Methyl-Thiazole)217.01 (Thiazole Core)
Mechanism Note High Stability: Phenyl group stabilizes the radical cation, requiring higher CE for ring cleavage.Low Stability: Methyl group is labile; rapid fragmentation observed.Isobutyl Loss: Dominant loss of isobutyl chain (-56 Da) precedes ring cleavage.

Performance & Stability Analysis

Sensitivity vs. Selectivity
  • PPT-5-CA (Phenyl-Stabilized):

    • Pros: The C4-phenyl ring provides extended conjugation, enhancing ionization efficiency in ESI(+) mode compared to the methyl analog (MPT-5-CA). This results in a 2-3x higher signal intensity for the precursor ion.

    • Cons: The stability of the phenyl-thiazole bond makes generating lower-mass diagnostic fragments difficult without high collision energies (>35 eV).

  • Febuxostat (Alkyl-Substituted):

    • Pros: Fragments easily, providing a rich spectrum for structural confirmation.

    • Cons: The isobutyl ether chain is prone to in-source fragmentation, potentially reducing the abundance of the intact protonated molecule [M+H]+.

Diagnostic Specificity

For drug development monitoring (e.g., impurity profiling), the m/z 240.06 fragment (Decarboxylated PPT-5-CA) is the definitive quantifier. Unlike Febuxostat, which shares common alkyl fragments with many metabolites, the Phenyl-Thiazole-Pyrimidine core of PPT-5-CA is chemically unique, offering high selectivity in complex matrices (plasma/urine).

References

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 2776505, 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid. Retrieved from [Link]

  • Kadivar, M. H., et al. (2011). Study of impurity carryover and impurity profile in Febuxostat drug substance by LC–MS/MS technique. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Thiazole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1] Retrieved from [Link]

Sources

Validation

Validating Purity of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid: An Advanced LC-MS Workflow

Executive Summary In the high-stakes landscape of drug discovery, 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (CAS 1965305-01-4) has emerged as a critical scaffold, particularly in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of drug discovery, 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (CAS 1965305-01-4) has emerged as a critical scaffold, particularly in the development of kinase inhibitors and macrocyclic peptide mimetics.[1] However, its synthesis—typically via the Hantzsch thiazole condensation—often yields stubborn impurities such as unreacted thioamides, decarboxylated by-products, and regioisomers that possess similar solubility profiles to the target API.

Standard HPLC-UV methods often fail to detect these impurities due to overlapping chromophores or low extinction coefficients at standard detection wavelengths (254 nm).[1] This guide presents a validated LC-MS (Liquid Chromatography-Mass Spectrometry) workflow that outperforms traditional HPLC-UV and qNMR in specificity and sensitivity.[1] We demonstrate that relying solely on UV purity can lead to "false positives" of >98% purity, while LC-MS reveals the true composition, ensuring downstream data integrity in biological assays.

Compound Profile & Physicochemical Challenges[1][2][3]

Understanding the molecule is the first step in method development. The presence of both basic (pyrimidine/thiazole nitrogen) and acidic (carboxylic acid) moieties dictates specific mobile phase requirements.

PropertyValue / DescriptionImpact on LC-MS Method
Structure ![Chemical Structure Description: Thiazole core substituted with a phenyl group at C4, a 2-pyrimidyl group at C2, and a carboxylic acid at C5]Ionization: The pyrimidine ring ensures excellent ionization in ESI(+) mode.[1]
Formula C₁₄H₉N₃O₂STarget Ion: [M+H]⁺ = 284.3 m/z
Mol.[1][2] Weight 283.30 DaScan Range: 100–500 m/z covers all likely fragments/impurities.[1]
pKa (Calc) ~3.5 (Acid), ~2.0 (Base)Mobile Phase: pH must be controlled (pH ~2.5 with Formic Acid) to suppress acid ionization (improving retention) and protonate bases (improving MS sensitivity).
LogP ~2.8Column: C18 is ideal; sufficient retention requires high organic content gradient.[1]

Strategic Analysis: LC-MS vs. Alternatives

Why switch from the industry-standard HPLC-UV? The following comparison highlights the "Blind Spots" of traditional methods.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (Standard) qNMR (Orthogonal) LC-MS (Recommended)
Primary Detection Chromophore absorption (254/280 nm)Proton environment (¹H)Mass-to-Charge Ratio (m/z)
Specificity Low: Co-eluting peaks with similar UV spectra are indistinguishable.[1]High: Structural elucidation possible.[1]Very High: Separates by mass; detects co-eluting isobaric impurities via MS/MS.[1]
Sensitivity (LOD) ~0.1% (Standard)~1% (Requires large sample mass)<0.01% (Trace impurity detection)
Throughput High (Rapid QC)Low (Sample prep intensive)High (Rapid QC + ID)
Blind Spots Non-chromophoric impurities (e.g., salts, aliphatic side-products).[1]Overlapping solvent peaks; low sensitivity for minor impurities.Ion suppression (mitigated by proper chromatography).
Cost LowHigh (Instrument time)Medium-High

Expert Insight: While qNMR is the "Gold Standard" for absolute purity (wt/wt%), it lacks the sensitivity to detect trace potent impurities (0.1%) that can skew biological IC50 values. LC-MS bridges this gap by providing both purity (%) and identity (MW).[1]

The Validation Workflow

The following diagram illustrates the logical flow of the validation process, emphasizing the "Dual-Stream" analysis where UV and MS data are cross-referenced to prevent false positives.

ValidationWorkflow Sample Crude Sample (1 mg/mL in MeOH) LC UHPLC Separation (C18 Column, Gradient) Sample->LC Split Flow Splitter LC->Split UV PDA Detector (200-400 nm) Split->UV  90% Flow MS MS Detector (ESI+, Scan/MRM) Split->MS  10% Flow DataUV UV Purity % (Area Normalization) UV->DataUV DataMS TIC Purity % & Impurity ID (m/z) MS->DataMS Decision Cross-Validation DataUV->Decision DataMS->Decision Pass PASS: UV & MS >98% No Hidden Masses Decision->Pass  Consistent Fail FAIL: Co-elution Detected or Impurity Identified Decision->Fail  Discrepancy

Figure 1: Dual-stream validation workflow ensuring no impurity goes undetected.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The use of a diode array (PDA) alongside MS ensures that if ionization suppression occurs, the UV signal still provides a backup, and vice versa.

Sample Preparation[6][7][8]
  • Solvent: Methanol:Water (90:[1]10) + 0.1% Formic Acid.[3]

    • Why? High organic content ensures solubility of the lipophilic phenyl-thiazole core; acid prevents ionization of the carboxylic acid, keeping the molecule neutral/protonated for better solubility and peak shape.

  • Concentration: 0.5 mg/mL (for UV) diluted to 10 µg/mL (for MS).

    • Caution: Do not overload the MS source. High concentrations lead to dimer formation ([2M+H]⁺ = 567.6), which can be mistaken for impurities.

LC Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Luna Omega C18 (100 x 2.1 mm, 1.6 µm).

    • Alternative: Waters BEH C18 (for high pH stability, though low pH is preferred here).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Equilibration)[1]

    • 1-8 min: 5% → 95% B (Linear Gradient)[1]

    • 8-10 min: 95% B (Wash)[1]

    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

MS Parameters (ESI+)[6]
  • Source: Electrospray Ionization (Positive Mode).[1][4]

    • Causality: The pyrimidine and thiazole nitrogens are excellent proton acceptors. Negative mode (ESI-) is possible for the carboxylic acid but often suffers from lower sensitivity and higher background noise.

  • Scan Range: m/z 100 – 600.[1]

  • Key Monitoring Ions (SIM/MRM):

    • Target (PPTC): 284.3 [M+H]⁺

    • Impurity A (Decarboxylated): 240.3 [M+H]⁺ (Loss of CO₂ is a common thermal degradation pathway).

    • Impurity B (Thioamide SM): 140.0 [M+H]⁺ (Unreacted Pyrimidine-2-carbothioamide).[1]

    • Impurity C (Alpha-Halo Ketone): ~271/273 [M+H]⁺ (Bromo-ketone, distinct isotope pattern).[1]

Case Study: The "Hidden" Impurity

In a recent validation batch, a sample showed 99.2% purity by HPLC-UV (254 nm) . However, biological assay results were inconsistent.

Application of this LC-MS Protocol:

  • TIC Analysis: The Total Ion Chromatogram (TIC) revealed a shoulder on the main peak.

  • Mass Extraction: Extraction of m/z 240.3 revealed a co-eluting impurity (~3% abundance) buried under the tail of the main peak.

  • Identification: The mass difference of 44 Da (284 - 240) indicated decarboxylation .[1]

Result: The batch was re-purified, and the drying protocol was adjusted to <40°C under vacuum, restoring biological activity.

Troubleshooting & Expert Tips

  • Peak Tailing: If the carboxylic acid causes tailing on C18, increase buffer strength (use 10mM Ammonium Formate pH 3.0 instead of just Formic Acid). This masks the silanol interactions.

  • Dimerization: If you see a strong peak at m/z 567.6, it is likely the non-covalent dimer [2M+H]⁺. This is an artifact of high concentration, not an impurity. Dilute the sample 10x and re-inject; if it disappears, it was a dimer.

  • Carryover: The phenyl-thiazole core is "sticky."[1] Ensure a needle wash with 50:50 MeOH:IPA is used between injections to prevent ghost peaks.

References

  • Hantzsch Thiazole Synthesis & Impurities

    • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. (2012). National Institutes of Health (PMC). Link

  • LC-MS Method Validation Guidelines

    • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][4] Link

  • Thiazole Properties & Spectra

    • 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid Product Data. Sigma-Aldrich / PubChem.[1] Link[1]

  • Comparative Analytical Techniques

    • Confirming the Purity of Synthesized Thiazoles: A Comparative Guide to HPLC and Alternative Methods. BenchChem.[1][5] Link[1]

Sources

Comparative

Comparative Guide: Synthetic Routes for Thiazole-5-Carboxylic Acid Derivatives

This guide provides an in-depth technical comparison of synthetic routes for thiazole-5-carboxylic acid derivatives , a critical scaffold in medicinal chemistry (e.g., Dasatinib, Cefditoren). Executive Summary The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for thiazole-5-carboxylic acid derivatives , a critical scaffold in medicinal chemistry (e.g., Dasatinib, Cefditoren).

Executive Summary

The synthesis of thiazole-5-carboxylic acid derivatives presents a unique regiochemical challenge. Unlike the 4-position, which is easily accessed via standard Hantzsch synthesis using stable


-haloketones, the 5-position requires either unstable 

-ketoaldehyde equivalents or post-cyclization functionalization.

This guide compares three distinct methodologies:

  • The Modified Hantzsch Synthesis: The industrial standard for 2-amino/alkyl derivatives.

  • Pd-Catalyzed Carbonylation: The modern, scalable approach for high-value intermediates.

  • Lithium-Halogen Exchange (Cryogenic Carboxylation): The precise, laboratory-scale method for complex substrates.

Route 1: Modified Hantzsch Synthesis (Cyclocondensation)

Best For: Large-scale production of 2-aminothiazole-5-carboxylates.

Mechanism & Logic

The classical Hantzsch synthesis condenses an


-halocarbonyl with a thioamide.[1][2] To target the 5-carboxylate , the carbonyl component must be a 

-ketoester derivative
, specifically ethyl 2-chloro-3-oxopropanoate (also known as ethyl

-formyl-chloroacetate).

The reaction proceeds via S-alkylation of the thioamide followed by intramolecular condensation.

  • Critical Insight: Ethyl 2-chloro-3-oxopropanoate is thermally unstable and typically generated in situ or stored at -30°C. It is synthesized by the formylation of ethyl chloroacetate.

Experimental Protocol (Ethyl 2-amino-4-methylthiazole-5-carboxylate)
  • Precursor Synthesis: React ethyl chloroacetate with ethyl formate and NaOEt/KOtBu in THF at 0°C. Acidify and extract to obtain crude ethyl 2-chloro-3-oxopropanoate.

  • Cyclization Step:

    • Dissolve crude ethyl 2-chloro-3-oxopropanoate (1.0 eq) in Ethanol.

    • Add Thiourea (1.1 eq) (or Thioformamide for 2-H derivatives).

    • Reflux for 2–4 hours.

    • Cool to room temperature. Neutralize with saturated NaHCO

      
       (critical for precipitation).
      
    • Filter the solid precipitate. Recrystallize from Ethanol/Water.

Yield: 60–80% (based on stable intermediates).

Pathway Visualization

Hantzsch Start Ethyl Chloroacetate + Ethyl Formate Inter Ethyl 2-chloro-3-oxopropanoate (Unstable Intermediate) Start->Inter Base (KOtBu), 0°C Cycl Cyclocondensation (Reflux EtOH) Inter->Cycl Thiourea + Thiourea/Thioamide Thiourea->Cycl Product Thiazole-5-Carboxylate Cycl->Product - H2O, - HCl

Caption: The Modified Hantzsch route relies on the in situ generation of the unstable formyl-chloroacetate intermediate.

Route 2: Pd-Catalyzed Carbonylation (Modern Industrial)

Best For: Late-stage functionalization and installing the ester group on existing thiazole cores.

Mechanism & Logic

This route utilizes 5-bromothiazole as the starting material.[3] Since the C5 position of thiazole is electron-rich (relative to C2) and prone to electrophilic aromatic substitution, 5-bromothiazoles are readily accessible via direct bromination. Palladium-catalyzed carbonylation inserts CO to form the ester.

  • Advantage: Avoids the handling of unstable aldehydes.

  • Catalyst Choice: Pd(OAc)

    
     with bidentate ligands (e.g., dppf or DPPP) prevents catalyst poisoning by the thiazole sulfur.
    
Experimental Protocol
  • Charge Vessel: In a pressure reactor (or balloon flask), combine 5-bromothiazole (1.0 mmol), Pd(OAc)

    
     (2 mol%), dppf (4 mol%), and Et
    
    
    
    N (2.0 eq) in MeOH (solvent/nucleophile).
  • Carbonylation: Purge with CO gas. Maintain CO pressure (balloon or 5 bar) and heat to 60–80°C for 12 hours.

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Yield: 85–95%.

Pathway Visualization

Carbonylation Substrate 5-Bromothiazole OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Pd(0) Cat Pd(0) / Ligand Cat->OxAdd COIns CO Insertion (Ar-Pd-CO-Br) OxAdd->COIns + CO NuAttack Nucleophilic Attack (MeOH) COIns->NuAttack Product Methyl Thiazole-5-carboxylate NuAttack->Product - HBr, Reg

Caption: Pd-catalyzed carbonylation cycle converting 5-bromothiazole to the ester via CO insertion.

Route 3: Lithium-Halogen Exchange (Cryogenic Carboxylation)

Best For: Lab-scale synthesis of complex derivatives where transition metals must be avoided.

Mechanism & Logic

Thiazole C2 protons are acidic (pKa ~29), but C5-lithiation is difficult via direct deprotonation due to ring fragmentation or C2 competition. The most reliable method is Halogen-Metal Exchange using 5-bromothiazole.

  • Critical Control: The reaction must be kept below -78°C to prevent the "Dance of Sulfur" (scrambling of the lithiated position) or ring opening.

Experimental Protocol
  • Setup: Flame-dry a flask under Argon. Dissolve 5-bromothiazole (1.0 eq) in anhydrous THF.

  • Exchange: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise over 20 min. Stir for 30 min.

    • Note: The solution often turns yellow/orange.

  • Quench: Bubble dry CO

    
     gas (from sublimed dry ice) into the solution at -78°C for 30 min.
    
  • Workup: Allow to warm to RT. Quench with 1M HCl (pH 2). Extract with EtOAc.

Yield: 50–70% (Variable due to instability of 5-lithio species).

Comparative Analysis Table

FeatureRoute 1: HantzschRoute 2: Pd-CarbonylationRoute 3: Li-Exchange
Primary Use High-volume manufacturing of 2-aminothiazolesHigh-value / Late-stage synthesisResearch / Lab scale
Starting Material Ethyl chloroacetate + Thioamide5-Bromothiazole5-Bromothiazole
Key Reagent Ethyl formate (to make unstable intermediate)CO gas, Pd catalystn-BuLi, CO2
Yield Good (60-80%) Excellent (>85%) Moderate (50-70%)
Scalability High (Kg scale)High (requires pressure vessels)Low (cryogenic limits)
Atom Economy HighHighLow (stoichiometric BuLi)
Regioselectivity Perfect (dictated by precursor)High (C5-Br specific)High (if T < -78°C)

References

  • Hantzsch Synthesis of Thiazole-5-carboxylates

    • Preparation of Ethyl Thiazole-5-carboxylate via Ethyl 2-chloro-2-formylacetate.[5] PrepChem.

  • Pd-Catalyzed Carbonylation

    • Munday, R. H., et al. "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates."[6] J. Am. Chem. Soc., 2008.[6]

  • Direct C-H Arylation/Functionalization

    • "C-H Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-NHC complexes." Journal of Organometallic Chemistry, 2021.[7]

  • Lithiation and Reactivity

    • "The synthesis of thiazole-2- and of thiazole-5-carboxylic acid via a halogen-metal exchange reaction." Recueil des Travaux Chimiques des Pays-Bas.

Sources

Validation

Technical Validation Guide: Elemental Analysis of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

Executive Summary The characterization of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (Formula: C₁₄H₉N₃O₂S ; MW: 283.31 g/mol ) presents distinct analytical challenges due to its heteroatom-rich scaffold (Nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (Formula: C₁₄H₉N₃O₂S ; MW: 283.31 g/mol ) presents distinct analytical challenges due to its heteroatom-rich scaffold (Nitrogen/Sulfur ratio) and the hygroscopic potential of the carboxylic acid moiety.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic impurities (salts, catalysts). Consequently, Elemental Analysis (EA) remains the "Gold Standard" for journal publication and regulatory filing. However, the presence of the pyrimidine and thiazole rings requires specific combustion protocols to prevent nitrogen oxide interference and ensure complete sulfur oxidation.

This guide provides a validated workflow for EA, compares it objectively against qNMR, and offers a decision matrix for troubleshooting purity failures.

The Analytical Challenge

The target molecule contains three distinct ring systems: a central thiazole, a phenyl group, and a pyrimidine ring.

  • The Nitrogen Challenge: Pyrimidines are refractory (hard to burn). Incomplete combustion leads to low Nitrogen values (formation of carbon nitrides) or high values (if NOₓ is not reduced to N₂ properly).

  • The Sulfur Challenge: The thiazole sulfur must be quantitatively converted to SO₂. Interaction with water (from the carboxylic acid) can lead to sulfuric acid mist, which adsorbs in the system, causing low S recovery ("Memory Effect").

  • The Hygroscopicity Factor: The -COOH group readily forms hydrogen bonds with atmospheric water. A common failure mode in EA for this class is Low Carbon / High Hydrogen , indicating trapped water rather than synthetic failure.

Comparative Analysis: EA vs. Alternatives

The following table contrasts the three primary validation methods for this compound.

FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Output Bulk Purity (% w/w)Absolute Purity (% w/w)Molecular Identity (m/z)
Detection Basis Combustion Gases (CO₂, N₂, SO₂)Proton Molar RatioIonized Mass
Inorganic Detection Yes (Indirectly via % residue)No (Invisible in ¹H NMR)No
Solvent Detection Yes (deviations in C/H)Yes (distinct peaks)No (usually evaporated)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Precision (RSD) < 0.3%< 1.0%N/A (Qualitative)
Suitability Best for Final Bulk Purity Best for Potency Assignment Best for Structure Proof
Data Simulation: Theoretical vs. Experimental

Target Formula: C₁₄H₉N₃O₂S

ElementTheoretical (% w/w)Acceptable Range (±0.4%)Common Failure (Wet Sample)Common Failure (Incomplete Burn)
Carbon 59.35 58.95 – 59.7557.10 (Low)58.80 (Low)
Hydrogen 3.20 2.80 – 3.603.95 (High)3.10 (Normal)
Nitrogen 14.83 14.43 – 15.2314.20 (Low)13.50 (Low - Refractory)
Sulfur 11.32 10.92 – 11.7211.10 (Normal)9.80 (Low - Adsorption)

Validated Experimental Protocols

Method A: Combustion Analysis (CHNOS)

Instrument: Flash 2000 / Elementar vario EL cube (or equivalent).

  • Sample Preparation (Critical):

    • Dry the sample at 60°C under high vacuum (0.1 mbar) for 12 hours. Carboxylic acids trap water and solvents (e.g., EtOAc, DCM) in the crystal lattice.

    • Store in a desiccator over P₂O₅ until weighing.

  • Weighing:

    • Use a microbalance (readability 0.001 mg). Target mass: 2.000 – 3.000 mg .

    • Fold sample into Tin (Sn) capsules . Tin provides a strong exothermic flash (~1800°C) essential for the pyrimidine ring combustion.

    • Additive: Add 5–10 mg of Tungsten Trioxide (WO₃) powder to the capsule. This acts as a catalyst to prevent the formation of non-volatile sulfates and aids in refractory nitrogen combustion.

  • Combustion Parameters:

    • Furnace Temperature: 1050°C (Standard) or 1150°C (Boosted for heterocycles).

    • Oxygen Dosing: High (10-15 mL) to ensure complete oxidation of the phenyl ring.

    • Carrier Gas: Helium (140 mL/min).

  • Calibration:

    • Standard: Sulfanilamide (C₆H₈N₂O₂S) is the ideal match (contains N and S). Avoid Acetanilide (no S).

    • Run 3 "Conditioning" blanks, followed by 3 K-factor standards before the sample.

Method B: Quantitative NMR (qNMR)

Instrument: 400 MHz (min) or 600 MHz NMR.

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (TraceCERT® grade). It has a singlet at ~6.3 ppm, distinct from the aromatic protons of the target (7.5 – 9.0 ppm).

  • Solvent:

    • DMSO-d₆ . The target carboxylic acid is likely insoluble in CDCl₃.

  • Protocol:

    • Weigh ~10 mg of Sample (m_s) and ~10 mg of IS (m_is) directly into the NMR tube (precision ±0.01 mg).

    • Add 0.6 mL DMSO-d₆. Sonicate to ensure complete dissolution.

    • Acquisition: D1 (Relaxation Delay) = 60 seconds (Must be > 5 × T1). Scans = 16.

  • Calculation:

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the purity of the target compound.

ValidationWorkflow Start Crude Product 4-Phenyl-2-(2-pyrimidyl)thiazole-5-COOH Purification Recrystallization (EtOH/Water or DMF) Start->Purification Drying Vacuum Dry 60°C, 12h, <1mbar Purification->Drying Analysis Primary Analysis Combustion (CHNOS) Drying->Analysis Check Check Results Target: C:59.35, H:3.20, N:14.83 Analysis->Check Pass Pass (±0.4%) Release Batch Check->Pass Within Limits Fail Fail (>0.4% Dev) Check->Fail Deviation Fail_H_High C Low / H High? (Trapped Solvent/Water) Fail->Fail_H_High Fail_N_Low N Low? (Incomplete Combustion) Fail->Fail_N_Low Fail_S_Low S Low? (Ash/Inorganic Salt) Fail->Fail_S_Low Action_Dry Re-dry or TGA Analysis Fail_H_High->Action_Dry Action_WO3 Add WO3 Catalyst Increase O2 Flow Fail_N_Low->Action_WO3 Action_Ash Perform Residue on Ignition Check for Na/K salts Fail_S_Low->Action_Ash Action_Dry->Analysis Retest Action_WO3->Analysis Retest

Figure 1: Analytical validation workflow and troubleshooting logic for elemental analysis.

Validation Framework (ICH Q2(R1))

To validate this method for regulatory purposes, the following parameters must be established:

Specificity

Demonstrated by the absence of interference from the "Blank" (Tin capsule + WO₃).

  • Requirement: Blank values must be < 0.1% for C, H, N, S.

Accuracy (Recovery)

Since a certified reference material for this specific molecule does not exist, accuracy is inferred via Sulfanilamide standards run as samples.

  • Protocol: Analyze 3 replicates of Sulfanilamide.

  • Acceptance Criteria: Recovery 99.0% – 101.0% of theoretical value.[1]

Precision (Repeatability)
  • Protocol: Analyze 6 replicates of the target 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid.

  • Acceptance Criteria: RSD ≤ 0.5% for C, N, S. (H is often higher, ~1.0%, due to ambient moisture).

Linearity
  • Protocol: Analyze varying masses of the standard (1.0 mg, 2.0 mg, 3.0 mg, 4.0 mg).

  • Acceptance Criteria: R² > 0.999 for the detector response vs. mass.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Analytik Jena. (2021). "Removal of Nitrogen Interferences for Sulfur Determination in Fuels." [Link]

Sources

Comparative

A Researcher's Guide to Melting Point Determination and Comparison for Thiazole-Pyrimidine Compounds

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the melting point remains a fundamental and indispensable physical property. It se...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the melting point remains a fundamental and indispensable physical property. It serves as a crucial first indicator of purity and can significantly influence a compound's downstream developability, including its solubility and crystalline form. This guide provides an in-depth technical comparison of melting point determination for the thiazole-pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] We will delve into the causality behind experimental choices, present comparative data from the literature, and provide a self-validating protocol for accurate and reproducible measurements.

The Significance of Melting Point in Drug Discovery

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase.[4] In the context of drug discovery, a sharp and defined melting point is a strong indicator of a compound's purity. Impurities can lead to a depression and broadening of the melting point range.[4] Furthermore, the melting point is intrinsically linked to the strength of the intermolecular forces within the crystal lattice.[5][6] A higher melting point generally suggests stronger intermolecular interactions, which can have implications for a compound's solubility and stability.

Factors Influencing the Melting Point of Thiazole-Pyrimidine Compounds

The melting point of thiazole-pyrimidine derivatives is influenced by a confluence of structural and intermolecular factors. Understanding these can aid in the rational design of molecules with desired physicochemical properties.

  • Molecular Symmetry and Packing: Molecules with a higher degree of symmetry tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and, consequently, a higher melting point.[4][5]

  • Intermolecular Forces: The presence of functional groups capable of hydrogen bonding, such as amino or hydroxyl groups, can significantly increase the melting point due to the strength of these interactions.[7] Dipole-dipole interactions and van der Waals forces also play a crucial role.[6][8]

  • Substituent Effects: The nature and position of substituents on the thiazole-pyrimidine core can dramatically alter the melting point. For instance, the introduction of a trifluoromethyl group can influence bioavailability and will affect the melting point based on its impact on molecular packing and intermolecular interactions.[9] Halogen substituents can introduce halogen bonding, another important intermolecular interaction that can elevate the melting point.[5]

  • Molecular Weight: Generally, for a series of related compounds, the melting point increases with increasing molecular weight due to stronger van der Waals forces.[4][6]

Comparative Analysis of Melting Points for Thiazole-Pyrimidine Derivatives

To illustrate the impact of structural modifications on the melting point of thiazole-pyrimidine compounds, the following table summarizes data from various research articles. This provides a valuable reference for chemists working on the synthesis of new analogues.

Compound IDStructureMelting Point (°C)Reference
4a 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidin-6-yl)ethanoneNot specified[1]
4e 1-(3-(4-methoxyphenyl)-7-methyl-5-phenyl-5H-thiazolo[3,2-α]pyrimidin-6-yl)ethanone130-132[10]
4j 1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-α]pyrimidin-6-yl)ethanone150-152[10]
4l 1-(3-(4-chlorophenyl)-7-methyl-5-(p-tolyl)-5H-thiazolo[3,2-α]pyrimidin-6-yl)ethanone130-132[10]
3b 7-chloro-3-phenyl-5-(trifluoromethyl)[11][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione132-133[9]
3c 7-chloro-(2-fluoropheny)-5-(trifluoromethyl)[11][12]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNot specified[9]
3d 7-chloro-(3-fluoropheny)-5-(trifluoromethyl)[11][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione128-129[9]
3e 7-chloro-(4-fluoropheny)-5-(trifluoromethyl)[11][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione147-148[9]
4a 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[11][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione197-198[9]
4b 7-(ethylamino)-3-phenyl-5-(trifluoromethyl)[11][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione217-218[9]
K1 3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one115-117[13]
K2 3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one162-165[13]
K3 3-(2-(2-p-tolylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one118-120[13]
K4 3-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one131-133[13]
K5 3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one173-175[13]
Compound 2 8-phenyl-6-(quinolin-2-yl)-5H-pyrido[2,3-d]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione>350 (decomposing)[14][15]
Compound 3a 3-phenyl-8-phenyl-6-(quinolin-2-yl)-5H-pyrido[2,3-d]thiazolo[3,2-a]pyrimidin-5-one>350 (decomposing)[14][15]

Note: The melting points are presented as reported in the cited literature. "dec." indicates that the compound decomposes at its melting point.

Experimental Protocol for Accurate Melting Point Determination

The following is a detailed, step-by-step methodology for determining the melting point of thiazole-pyrimidine compounds using a standard melting point apparatus. This protocol is designed to be self-validating by incorporating calibration and precise control over the heating rate.

I. Instrument and Materials
  • Melting Point Apparatus (e.g., Stuart, Mel-Temp, or equivalent)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is crystalline)

  • Reference standards with known melting points (e.g., caffeine, vanillin)[12]

  • The synthesized thiazole-pyrimidine compound

II. Sample Preparation
  • Ensure Sample Purity: The sample should be purified (e.g., by recrystallization or chromatography) and thoroughly dried to remove any residual solvent.

  • Sample Pulverization: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[16] This ensures uniform packing in the capillary tube.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The sample height should be approximately 3-4 mm.[12][17] Consistent sample loading is crucial for reproducible results.[17]

  • Sample Compaction: Gently tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

III. Melting Point Measurement
  • Instrument Calibration: Prior to measuring the sample's melting point, calibrate the apparatus using a certified reference standard with a melting point close to the expected melting point of the sample. This verifies the accuracy of the instrument's temperature reading.

  • Setting the Initial Temperature: Set the initial temperature of the heating block to approximately 10°C below the expected melting point of the thiazole-pyrimidine compound.[11]

  • Heating Rate: A critical parameter for accurate determination is the heating rate. Initially, a faster rate (e.g., 3-5°C per minute) can be used to approach the expected melting point.[18]

  • Fine-Tuning the Heating Rate: When the temperature is about 5-10°C below the expected melting point, reduce the heating rate to approximately 1°C per minute.[11][18] A slow heating rate in the vicinity of the melting point is essential for observing the exact melting range.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound.

  • Repeatability: For robust data, it is advisable to perform the measurement in triplicate and report the average melting point range.[17]

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a thiazole-pyrimidine compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_data Data Analysis Purify Purify & Dry Sample Grind Grind to Fine Powder Purify->Grind Load Load Capillary Tube Grind->Load Compact Compact Sample Load->Compact Calibrate Calibrate Instrument Compact->Calibrate Prepared Sample SetTemp Set Initial Temperature Calibrate->SetTemp HeatFast Rapid Heating SetTemp->HeatFast HeatSlow Slow Heating (1°C/min) HeatFast->HeatSlow Observe Observe & Record Melting Range HeatSlow->Observe Repeat Repeat Measurement (Triplicate) Observe->Repeat Initial Measurement Report Report Average Melting Range Repeat->Report

Caption: Experimental workflow for melting point determination.

Logical Relationships in Melting Point Variation

The following diagram illustrates the logical relationships between molecular properties and the resulting melting point of thiazole-pyrimidine compounds.

MeltingPointFactors cluster_molecular_properties Molecular Properties cluster_intermolecular_forces Intermolecular Forces cluster_crystal_lattice Crystal Lattice mp Melting Point Symmetry Molecular Symmetry Packing Packing Efficiency Symmetry->Packing MW Molecular Weight vdW van der Waals MW->vdW FunctionalGroups Functional Groups (e.g., -NH2, -OH, Halogens) Hbond Hydrogen Bonding FunctionalGroups->Hbond Dipole Dipole-Dipole FunctionalGroups->Dipole HalogenBond Halogen Bonding FunctionalGroups->HalogenBond LatticeEnergy Lattice Energy Hbond->LatticeEnergy Dipole->LatticeEnergy vdW->LatticeEnergy HalogenBond->LatticeEnergy Packing->LatticeEnergy LatticeEnergy->mp

Caption: Factors influencing the melting point of thiazole-pyrimidines.

Conclusion

The determination of the melting point is a cornerstone of chemical characterization. For researchers in drug discovery working with the thiazole-pyrimidine scaffold, a systematic and precise approach to this measurement is paramount. By understanding the underlying principles that govern the melting behavior of these compounds and adhering to a robust experimental protocol, scientists can ensure the generation of high-quality, reliable data. This, in turn, facilitates the accurate comparison of novel derivatives and informs the selection of candidates with optimal physicochemical properties for further development.

References

  • Melting Point Apparatus - SOP - Pharma Beginners. (2020, July 20). Retrieved from [Link]

  • SOP for Operation Procedure for Melting Point Apparatus - Pharmaceutical Information. (2024, April 27). Retrieved from [Link]

  • SOP for Melting Point Apparatus - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities - Biointerface Research in Applied Chemistry. (2020, September 13). Retrieved from [Link]

  • SOP for Melting point Apparatus. - PharmaJia. (2024, December 21). Retrieved from [Link]

  • Objective: The following document describes the standard operating procedure for Melting point apparatus. Scope. (2022, December 31). Retrieved from [Link]

  • Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities - PubMed. (2019, May 15). Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (2022, January 13). Retrieved from [Link]

  • Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Melting, Boiling, Points - Heterocyclic compound - Britannica. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones - MDPI. (2024, December 4). Retrieved from [Link]

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones - MDPI. (2024, December 30). Retrieved from [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega - ACS Publications. (2022, September 7). Retrieved from [Link]

  • Full article: Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines - Taylor & Francis. (2025, August 19). Retrieved from [Link]

  • Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC. (2018, April 4). Retrieved from [Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC. (n.d.). Retrieved from [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Intermolecular Forces, Boiling and Melting Points. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity - Chemical Review and Letters. (2025, July 30). Retrieved from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (2021, December 26). Retrieved from [Link]

  • Thiazole Scaffold: An Overview on Its Synthetic and Pharmaceutical Aspects | Request PDF. (n.d.). Retrieved from [Link]

  • Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities - ResearchGate. (2020, September 13). Retrieved from [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Retrieved from [Link]

  • Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines - PMC. (2025, August 19). Retrieved from [Link]

  • What Factors Affect Melting Point? - Sciencing. (2022, March 24). Retrieved from [Link]

Sources

Validation

Structural Confirmation of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic Acid Isomers: A Comparative Guide to Analytical Platforms

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of differentiating highly functionalized heterocyclic regioisomers. The synthesis of 4-phenyl-2-(2-pyrimidyl)t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of differentiating highly functionalized heterocyclic regioisomers. The synthesis of 4-phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid —a core scaffold relevant to the development of potent xanthine oxidase inhibitors and other therapeutics[1]—often yields a mixture of positional isomers. Specifically, the condensation of pyrimidine-2-carbothioamide with an


-halo-

-ketoester can produce both the target 5-carboxylic acid and the 4-carboxylic acid byproduct.

Because these isomers possess identical molecular weights and highly similar functional groups, basic 1D NMR or standard LC-MS is insufficient for unambiguous assignment. This guide objectively compares the performance of three analytical platforms—Advanced 2D NMR , Single-Crystal X-Ray Diffraction (SC-XRD) , and LC-HRMS/MS —providing a self-validating framework for absolute structural confirmation.

The Analytical Contenders: Platform Comparison

To establish structural certainty, we must evaluate the analytical tools based on their resolution power, sample requirements, and operational efficiency.

Comparative Performance Data
Analytical PlatformPrimary OutputSample RequirementTime-to-ResultStructural CertaintyCost per Analysis
Advanced 2D NMR (HMBC/NOESY) Solution-state connectivity & spatial proximity5 – 15 mg (High purity)2 – 4 hoursHigh (Indirect logical deduction)Moderate
SC-XRD Absolute 3D coordinates & bond lengthsSingle crystal (>0.1 mm)3 – 7 days (incl. crystal growth)Absolute (Direct observation)High
LC-HRMS/MS Exact mass & fragmentation patterns< 1 mg15 – 30 minutesLow (Isomer fragments often identical)Low

While LC-HRMS/MS is excellent for rapid purity screening and confirming the exact mass of the thiazole mixture, it fails to definitively separate the 4-phenyl-5-carboxylic acid from the 5-phenyl-4-carboxylic acid due to nearly identical collision-induced dissociation (CID) pathways. Therefore, the true comparison lies between 2D NMR and SC-XRD .

Mechanistic Causality & Experimental Workflows

A robust analytical protocol must be a self-validating system. Below are the detailed methodologies for the two primary platforms, explaining the causality behind each parameter choice to ensure data integrity.

Protocol A: Multi-Nuclear 2D NMR (HMBC & NOESY) Workflow

Recent studies on thiazole derivatives demonstrate that heteronuclear 2D NMR techniques are the gold standard for regioselective structural assignment[2].

  • Step 1: Sample Preparation. Dissolve 15 mg of the purified isomer in 600 µL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       is chosen over CDCl
      
      
      
      because it disrupts the strong intermolecular hydrogen bonding of the carboxylic acid group, sharpening the -OH proton signal and preventing aggregation-induced line broadening that obscures fine coupling.
  • Step 2:

    
     Relaxation Measurement (Self-Validation Step).  Execute an inversion-recovery experiment to calculate the longitudinal relaxation time (
    
    
    
    ) of the slowest relaxing proton.
    • Self-Validation: Set the inter-scan delay (

      
      ) to 
      
      
      
      (typically 2–3 seconds). This internal check ensures quantitative recovery of magnetization, validating that subsequent NOESY cross-peaks represent true spatial correlations rather than artifactual truncation.
  • Step 3:

    
    H-
    
    
    
    C HMBC Acquisition.
    Set the long-range coupling constant (
    
    
    ) parameter to 8 Hz.
    • Causality: The

      
       coupling between the phenyl ortho-protons and the thiazole C4 carbon optimally evolves at 8 Hz, providing the critical signal needed to anchor the phenyl ring to the C4 position.
      
  • Step 4:

    
    H-
    
    
    
    N HMBC Acquisition.
    • Causality: The thiazole nitrogen's lone pair heavily influences the electronic environment. Observing the

      
      N chemical shift indirectly confirms the substitution pattern at C2 and C4, differentiating the [1,2,4] structural surrogates[3].
      
Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

When NMR assignments face ambiguity due to overlapping aromatic signals, SC-XRD provides irrefutable proof of the regiochemistry[4].

  • Step 1: Crystal Growth. Utilize a vapor diffusion method (e.g., dissolving the compound in a minimum volume of DMF and diffusing diethyl ether vapor in a closed chamber).

    • Causality: Slow diffusion over 48-72 hours allows the rigid 4-phenyl and 2-pyrimidyl rings to pack efficiently, minimizing the trapping of disordered solvent voids that complicate structural refinement.

  • Step 2: Cryogenic Data Collection. Mount the crystal on a diffractometer equipped with a Mo-K

    
     microfocus source at 100 K.
    
    • Causality: Cryogenic temperatures drastically reduce thermal motion (atomic displacement parameters), sharpening diffraction spots and allowing the precise localization of the elusive carboxylic acid proton.

  • Step 3: Structure Solution and Refinement (Self-Validation Step). Solve the structure using intrinsic phasing algorithms.

    • Self-Validation: Continuously monitor the

      
       and 
      
      
      
      convergence factors. An
      
      
      value
      
      
      and a flat residual electron density map (
      
      
      ) internally validate that the assigned regioisomer is the true global minimum of the diffraction data, eliminating any structural ambiguity.

Fig 1. Analytical workflow for the structural differentiation of thiazole regioisomers.

Structural Confirmation Logic

The crux of differentiating the 4-phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid from its 5-phenyl-4-carboxylic acid counterpart relies on mapping the heteronuclear multiple-bond correlations (HMBC).

In the target 5-carboxylic acid isomer , the ortho-protons of the phenyl ring (


 7.4 – 7.9 ppm) will show a strong 

correlation to the thiazole C4 carbon (

~155.0 ppm). Crucially, because the carboxylic acid is at C5, the C5 carbon (

~125.0 ppm) will only show a weak or non-existent

correlation to the phenyl protons. Conversely, if the compound were the 4-carboxylic acid isomer, the phenyl protons would show a strong

correlation to the C5 carbon instead.

Fig 2. HMBC correlation logic establishing the 4-phenyl-5-carboxylic acid connectivity.

By combining the solution-state connectivity proven by HMBC with the absolute spatial coordinates provided by SC-XRD, researchers can establish a completely self-validating data package for the structural confirmation of highly substituted thiazole therapeutics.

References

  • Kaur, G., et al. "Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies." ResearchGate. 1

  • "Design, synthesis and characterization of tetra substituted 2,3-dihydrothiazole derivatives as DNA and BSA targeting agents." RSC Publishing.2

  • "Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)." RSC Publishing. 4

  • "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments." ResearchGate.3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

The primary directive for all chemical waste disposal is to adhere to the regulations set forth by your institution's Environmental Health and Safety (EHS) department, as well as federal and state laws, including those f...

Author: BenchChem Technical Support Team. Date: March 2026

The primary directive for all chemical waste disposal is to adhere to the regulations set forth by your institution's Environmental Health and Safety (EHS) department, as well as federal and state laws, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3]

Hazard Assessment and Chemical Profile

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is a complex organic molecule. Its potential hazards are derived from its chemical structure. Based on analogous compounds, it should be treated as a substance that causes skin and serious eye irritation.[4][5][6][7] Due to its heterocyclic nitrogen and sulfur atoms, combustion can lead to the release of toxic nitrogen oxides (NOx) and sulfur oxides (SOx).[5][6]

FeatureAssociated HazardRationale & References
Carboxylic Acid Group Corrosive / IrritantCarboxylic acids are acidic and can cause irritation or corrosive damage to skin and eyes.[1][8]
Heterocyclic Rings (Thiazole, Pyrimidine) Toxic Decomposition ProductsCombustion can produce hazardous NOx and SOx gases.[5][6] Many thiazole and pyrimidine derivatives are biologically active and may possess unknown toxicities.[9][10][11]
Solid, Crystalline Form Respiratory IrritationInhalation of dust can irritate the respiratory tract. Handling should prevent dust dispersion.[4][7]
Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all necessary safety measures are in place. Improper handling can lead to exposure and injury.[12]

  • Engineering Controls : All handling and disposal preparations must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE) : A comprehensive PPE protocol is mandatory.

    • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[5]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) suitable for handling organic acids and heterocyclic compounds.

    • Body Protection : A full-length laboratory coat must be worn and kept fastened.

    • Respiratory Protection : If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator is required.

Spill Management Protocol

Accidental spills must be managed promptly and safely to prevent personnel exposure and environmental contamination.

For Small Spills (<10g or <50mL of dilute solution):

  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels.

  • Carefully sweep or scoop the contaminated absorbent into a designated, sealable hazardous waste container.[4]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the immediate area and alert colleagues.

  • If the substance is volatile or dusty, evacuate the entire laboratory and close the doors.

  • Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[2]

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No PPE Don Appropriate PPE SmallSpill->PPE Yes Evacuate Evacuate Area Alert EHS/Emergency Response LargeSpill->Evacuate Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for spill response.

Step-by-Step Disposal Protocol

The disposal of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid must be managed as hazardous waste from "cradle-to-grave," a principle mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[13]

Based on its properties as a carboxylic acid and data from analogous structures, this compound should be classified as hazardous waste.[14] It may exhibit characteristics of corrosivity (due to the acid) and toxicity.[14]

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not Mix : This waste stream must be kept separate from other chemical wastes.

  • Incompatibilities : Specifically, keep organic acids segregated from inorganic acids (like nitric or sulfuric acid) and strong oxidizing agents.[15] Mixing can cause violent reactions or the release of toxic gases.

  • Select a Proper Container : Use a designated hazardous waste container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) container is typically appropriate.[16] The container must have a tightly fitting screw cap.

  • Maintain Container Integrity : Ensure the container is in good condition, free from leaks or cracks. Keep the exterior of the container clean.

  • Keep Closed : The waste container must remain sealed at all times, except when actively adding waste.[1][16] Using a funnel left in the opening is not a compliant practice.

Proper labeling is a legal requirement and essential for safety. The label must be securely affixed to the container and include:

  • The words "HAZARDOUS WASTE" .

  • The full, unabbreviated chemical name: "4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid" .

  • A clear indication of the hazards (e.g., "Corrosive," "Irritant," "Toxic").

  • The date of accumulation.

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • In a cool, dry, and well-ventilated location.[1]

  • Away from heat sources and direct sunlight.

  • Within a secondary containment system (e.g., a spill pallet) to contain potential leaks.[17]

  • Segregated from incompatible chemicals.[17]

Arrange for the pickup and final disposal of the waste through your institution's EHS department or a licensed hazardous waste contractor.[14]

  • Do Not Drain Dispose : This chemical must not be poured down the drain.[18]

  • Do Not Trash Dispose : This chemical is not suitable for disposal in regular solid waste.[18]

  • Likely Method : The probable disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic NOx and SOx gases.[4]

Disposal_Workflow Start Generate Chemical Waste Characterize Step 1: Characterize as Hazardous Waste Start->Characterize Segregate Step 2: Segregate from Incompatible Materials Characterize->Segregate Containerize Step 3: Place in a Compatible, Sealed Container Segregate->Containerize Label Step 4: Affix Hazardous Waste Label Containerize->Label Store Step 5: Store in Designated Satellite Accumulation Area Label->Store Arrange Step 6: Arrange Pickup via EHS Store->Arrange Disposal Final Disposal by Licensed Waste Management Facility Arrange->Disposal

Caption: Procedural workflow for chemical waste disposal.

References

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (n.d.). Retrieved from vertexaisearch.cloud.google.com.[2]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com.[1]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from vertexaisearch.cloud.google.com.[14]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved from epa.gov.[3]

  • Hazardous Waste | US EPA. (2026, February 12). Retrieved from epa.gov.[19]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from vertexaisearch.cloud.google.com.[17]

  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). Retrieved from epa.gov.[13]

  • SAFETY DATA SHEET for 3-Phenylisoxazole-5-carboxylic Acid. (n.d.). Retrieved from tcichemicals.com.[4]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21). Molecules. Retrieved from mdpi.com.[9]

  • SDS US for Carboxylic Acid Polymer. (2019, February 19). Retrieved from vertexaisearch.cloud.google.com.[8]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from vertexaisearch.cloud.google.com.[20]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA. Retrieved from osha.gov.[12]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from osha.gov.[21]

  • SAFETY DATA SHEET for 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. (2025, December 24). Fisher Scientific. Retrieved from fishersci.com.[5]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). University of Toronto, Department of Chemistry. Retrieved from chemistry.utoronto.ca.[15]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). Retrieved from vertexaisearch.cloud.google.com.[22]

  • 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich. (n.d.). Retrieved from sigmaaldrich.com.

  • Thiazole and oxadiazole containing pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from researchgate.net.[10]

  • SAFETY DATA SHEET for 4-Methyl-2-phenylthiazole-5-carboxylic acid. (2024, February 17). Retrieved from alfa.com.[6]

  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). Retrieved from acs.org.[18]

  • 2-Phenyl-thiazole-5-carboxylic acid - AK Scientific, Inc. Safety Data Sheet. (n.d.). Retrieved from aksci.com.[7]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from vertexaisearch.cloud.google.com.[16]

  • Safety Data Sheet for 2-Acetyl Thiazole synthetic. (2026, January 28). Advanced Biotech. Retrieved from adv-bio.com.[23]

  • Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][2][14]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. (2015, January 14). Molecules. Retrieved from mdpi.com.[11]

  • Chemical waste | Hazardous Waste Management - McGill University. (n.d.). Retrieved from mcgill.ca.[24]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC. Retrieved from ncbi.nlm.nih.gov.[25]

  • SAFETY DATA SHEET for 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (2025, June 2). TCI Chemicals. Retrieved from tcichemicals.com.[26]

  • Safety Data Sheet for 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. (2024, September 18). Cayman Chemical. Retrieved from caymanchem.com.

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

As a novel heterocyclic compound, 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid presents both exciting opportunities for discovery and a critical need for rigorous safety protocols. In the absence of a specific Safe...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid presents both exciting opportunities for discovery and a critical need for rigorous safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide provides a comprehensive framework for its safe handling, storage, and disposal. The following procedures are synthesized from the safety profiles of structurally analogous thiazole and pyrimidine derivatives and are designed to empower researchers to work with confidence and security.

Understanding the Hazard Landscape

While specific toxicological data for 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is not yet established, an analysis of similar chemical structures allows for a prudent assessment of potential hazards. Compounds such as 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid and various methyl-phenyl-thiazole-carboxylic acids are known to cause skin and eye irritation, and may be harmful if swallowed.[1][2] Therefore, it is imperative to treat this compound with a degree of caution, assuming it may possess similar properties.

Key Assumed Hazards:

  • Skin and Eye Irritation: Direct contact may lead to irritation.[2][3]

  • Acute Oral Toxicity: Ingestion could be harmful.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

This proactive approach to hazard assessment forms the foundation of a robust safety plan, ensuring that all subsequent handling procedures are built on a principle of caution.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid. The following ensemble should be considered the minimum standard for any work involving this compound.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting against dust particles and accidental splashes.[4][5]

    • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in conjunction with safety goggles for full facial protection.[5][6]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or selecting gloves with a higher chemical resistance rating. Always remove gloves before leaving the laboratory to prevent the spread of contamination.[5][6]

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect the skin and personal clothing from contamination.[6]

    • Closed-Toe Shoes: These are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[6]

  • Respiratory Protection:

    • In situations where the generation of dust or aerosols is unavoidable (e.g., weighing, preparing solutions), a NIOSH-approved N95 respirator or higher should be used to prevent inhalation.[6] All work with the solid compound should ideally be performed within a certified chemical fume hood.

Quantitative Safety Data for Analogous Compounds

Hazard ClassificationCompound ExampleSource
Acute Toxicity 4, Oral4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid[1]
Skin Irritation 24-Methyl-2-phenylthiazole-5-carboxylic acid[2]
Eye Irritation 24-Methyl-2-phenylthiazole-5-carboxylic acid[2]
Specific Target Organ Toxicity2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid[7]

This table summarizes the known hazards of structurally similar compounds, providing a data-driven basis for the recommended PPE and handling precautions.

Operational and Disposal Protocols

A proactive and meticulous approach to operational procedures and waste management is critical for ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation and Area Designation: Before handling the compound, designate a specific area for this work, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation.[8] Use a spatula for transfers to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reaction Monitoring: If the compound is used in a chemical reaction, ensure the apparatus is secure and properly ventilated.

  • Decontamination: After handling, thoroughly decontaminate the work area with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3]

Waste Disposal Plan:

All waste materials contaminated with 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable gloves, weigh papers, and bench protectors, in a clearly labeled, sealed container.[9]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid".[9]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, adhering to all local, state, and federal regulations.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill: For minor spills, contain the material with an inert absorbent and collect it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

Workflow for PPE Selection and Use

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Operational Procedure Start Identify Task: Handling 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid AssessRisk Assess Risk of Exposure (Splash, Dust, Aerosol) Start->AssessRisk SelectEye Select Eye Protection: - Safety Goggles (Minimum) - Face Shield (Splash Risk) AssessRisk->SelectEye Based on Task SelectGloves Select Hand Protection: - Chemical-Resistant Gloves (Nitrile) AssessRisk->SelectGloves SelectBody Select Body Protection: - Lab Coat - Closed-Toe Shoes AssessRisk->SelectBody SelectResp Select Respiratory Protection: - N95 Respirator (Dust/Aerosol Risk) AssessRisk->SelectResp DonPPE Don PPE Correctly SelectResp->DonPPE HandleChemical Perform Chemical Handling in Fume Hood DonPPE->HandleChemical DoffPPE Doff PPE and Decontaminate HandleChemical->DoffPPE End Complete Task Safely DoffPPE->End

Caption: Workflow for selecting and using appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely explore the potential of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid, ensuring that scientific advancement and personal safety go hand in hand.

References

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. 2009 Jul 30. Available from: [Link]

  • Alfa Aesar. 4-Methyl-2-phenylthiazole-5-carboxylic acid - SAFETY DATA SHEET. 2024 Feb 17. Available from: [Link]

  • Stanford University. Personal Protective Equipment Requirements. 2021 Jun 1. Available from: [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. 2024 Aug 27. Available from: [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available from: [Link]

  • Capot Chemical. MSDS of 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. 2026 Jan 21. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.